GK444
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32N4O4 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H32N4O4/c34-28-8-4-5-9-29(28)36-32(39)26-14-10-25(11-15-26)22-41-27-16-12-23(13-17-27)20-35-33(40)30-18-19-31(38)37(30)21-24-6-2-1-3-7-24/h1-17,30H,18-22,34H2,(H,35,40)(H,36,39)/t30-/m0/s1 |
InChI Key |
QGJOQSWDMMVMFK-PMERELPUSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Pathway of GK444 in Lung Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lung fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal disease with limited therapeutic options. Recent research has identified the crucial role of epigenetic modifications in the pathogenesis of fibrosis, highlighting histone deacetylases (HDACs) as promising therapeutic targets. This technical guide provides an in-depth overview of the biological pathway of GK444, a novel N-(2-aminophenyl)-benzamide inhibitor of Class I HDAC enzymes, in the context of lung fibrosis. This compound has demonstrated significant anti-fibrotic activity by targeting HDAC1 and HDAC2, thereby modulating the pro-fibrotic transforming growth factor-beta 1 (TGF-β1) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the involved signaling pathways and workflows.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2), which are Class I HDAC enzymes.[1][2] HDACs are critical regulators of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In fibrotic diseases, the aberrant activity of HDACs contributes to the persistent activation of myofibroblasts and the excessive deposition of extracellular matrix (ECM).
Core Biological Pathway: Inhibition of the TGF-β1 Signaling Cascade
The anti-fibrotic effects of this compound are primarily mediated through its intervention in the TGF-β1 signaling pathway, a central driver of fibrosis.
Mechanism of Action:
-
TGF-β1 Activation: In response to lung injury, latent TGF-β1 is activated and binds to its receptor (TGF-βR) on the surface of lung fibroblasts.
-
SMAD Signaling: This binding triggers the phosphorylation and activation of downstream signaling molecules, primarily SMAD2 and SMAD3.
-
HDAC1/2 Involvement: Activated SMAD proteins form a complex with SMAD4 and translocate to the nucleus. This complex recruits co-repressors, including HDAC1 and HDAC2, to the promoter regions of anti-fibrotic genes, leading to their transcriptional repression.
-
This compound Intervention: this compound, by inhibiting HDAC1 and HDAC2, prevents the deacetylation of histones at these promoter regions. This leads to a more open chromatin structure, allowing for the expression of anti-fibrotic genes and the repression of pro-fibrotic genes.
-
Downstream Effects: The inhibition of HDAC1/2 by this compound ultimately leads to a reduction in the expression of key fibrotic markers, such as Collagen Type I Alpha 1 Chain (COL1A1), thereby attenuating the fibrotic response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Cell Line/Enzyme | Assay | Reference |
| IC50 (HDAC1) | 100 nM | Recombinant Human HDAC1 | In vitro enzymatic assay | [1] |
| IC50 (HDAC2) | 92 nM | Recombinant Human HDAC2 | In vitro enzymatic assay | [1] |
| IC50 (Caco-2 cells) | 4.1 µM | Human Caco-2 cells | Antiproliferative assay | [1] |
| In Vitro Efficacy | Outcome | Cell Type | Condition | Reference |
| COL1A1 mRNA Levels | Reduction | Primary Normal Human Lung Fibroblasts | TGF-β1 induced | [1] |
| In Vivo Efficacy | Outcome | Animal Model | Dosing Schedule | Reference |
| Lung Fibrosis | Inhibition | Bleomycin-induced lung fibrosis in mice | Preventative | [1] |
Experimental Protocols
In Vitro Assay: TGF-β1-Induced COL1A1 mRNA Expression in Human Lung Fibroblasts
Objective: To assess the ability of this compound to inhibit TGF-β1-induced expression of the pro-fibrotic gene COL1A1 in primary normal human lung fibroblasts.
Methodology:
-
Cell Culture: Primary normal human lung fibroblasts are cultured in appropriate media until they reach a desired confluency.
-
Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Recombinant human TGF-β1 (typically 5 ng/mL) is added to the culture medium to induce a fibrotic response.
-
Incubation: Cells are incubated for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of COL1A1 mRNA is quantified by qRT-PCR, normalized to a housekeeping gene (e.g., GAPDH).
In Vivo Model: Bleomycin-Induced Lung Fibrosis in Mice
Objective: To evaluate the in vivo efficacy of this compound in a well-established mouse model of lung fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a preventative dosing schedule (e.g., starting on the same day as bleomycin administration and continuing daily). A vehicle control group is also included.
-
Monitoring: Animals are monitored for signs of distress and body weight changes throughout the study.
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: Lung collagen content is quantified using a hydroxyproline assay.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of fibrotic markers (e.g., Col1a1, Acta2) by qRT-PCR.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting TGF-β1-mediated lung fibrosis.
Caption: Experimental workflow for evaluating the anti-fibrotic effects of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of lung fibrosis. Its targeted inhibition of HDAC1 and HDAC2 effectively disrupts the pro-fibrotic TGF-β1 signaling pathway, leading to a reduction in collagen deposition and the attenuation of fibrosis in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel anti-fibrotic therapies. Further investigation into the efficacy and safety of this compound in more advanced preclinical models and ultimately in clinical trials is warranted.
References
The Role of GK444 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GK444 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. By modulating the epigenetic landscape, this compound has demonstrated significant antiproliferative activity in various cancer cell lines and notable antifibrotic effects in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The acetylation and deacetylation of lysine residues on histones, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs) respectively, play a crucial role in modulating chromatin structure and gene transcription.
HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and fibrosis. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
This compound, also referred to as Compound 15a in some literature, is a novel N-(2-aminophenyl)-benzamide derivative that selectively inhibits the Class I HDAC enzymes HDAC1 and HDAC2.[1][2] Its inhibitory action leads to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced genes, which in turn can induce cell cycle arrest, apoptosis, and other antitumor effects. Furthermore, this compound has been shown to attenuate fibrotic processes by interfering with key signaling pathways involved in tissue remodeling.[1][2]
Quantitative Data for this compound
The following tables summarize the in vitro efficacy of this compound against its primary targets and its antiproliferative activity in various human cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| HDAC1 | 100 |
| HDAC2 | 92 |
Data sourced from Gerokonstantis DT, et al. J Med Chem. 2023.[1][2]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 6.8 |
| Caco-2 | Colorectal Adenocarcinoma | 1.9 |
| SF-268 | Glioblastoma | 4.8 |
Data sourced from Gerokonstantis DT, et al. J Med Chem. 2023.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Epigenetic Regulation
This compound exerts its effects by inhibiting HDAC1 and HDAC2, leading to an increase in histone acetylation. This alters gene expression, impacting cell cycle progression and survival.
Caption: Mechanism of this compound in epigenetic regulation.
This compound in the TGF-β1-Induced Fibrosis Pathway
This compound has been shown to reduce TGF-β1 induced COL1A1 mRNA levels, a key event in fibrosis. By inhibiting HDACs, this compound can counteract the pro-fibrotic signaling of TGF-β1.
References
Unveiling GK444: A Technical Guide to a Novel HDAC Inhibitor for Fibrosis Research
For Immediate Release
A deep dive into the discovery, synthesis, and biological evaluation of GK444, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1/2), reveals a promising new avenue for anti-fibrotic therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its chemical synthesis to its demonstrated efficacy in preclinical models of lung fibrosis.
This compound, a novel compound belonging to the N-(2-aminophenyl)-benzamide class, has been identified as a selective inhibitor of HDAC1 and HDAC2.[1] This document outlines the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows used in its evaluation.
Core Data Summary
The biological activity of this compound has been quantified through a series of in vitro assays, demonstrating its potency and selectivity. The key quantitative data are summarized below for clear comparison.
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| HDAC1 | 100 | Caco-2 | 4.1 |
| HDAC2 | 92 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological context and experimental procedures related to this compound, the following diagrams have been generated.
Caption: TGF-β1 Signaling Pathway in Fibrosis and this compound's Point of Intervention.
Caption: Experimental Workflow for the Bleomycin-Induced Lung Fibrosis Model.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the discovery and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound and related N-(2-aminophenyl)-benzamide inhibitors is based on established methods of amide bond formation. A general procedure involves the coupling of a carboxylic acid derivative with o-phenylenediamine.
General Synthesis of N-(2-aminophenyl)-benzamide Derivatives:
-
Carboxylic Acid Activation: The carboxylic acid precursor is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents such as oxalyl chloride or thionyl chloride, or by using coupling agents like 1,1'-carbonyldiimidazole (CDI).
-
Amide Coupling: The activated carboxylic acid is then reacted with o-phenylenediamine in a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-(2-aminophenyl)-benzamide derivative.
In Vitro HDAC1/2 Inhibition Assay
The inhibitory activity of this compound against HDAC1 and HDAC2 was determined using a fluorogenic assay.
Protocol:
-
Reagents: Recombinant human HDAC1 and HDAC2 enzymes, a fluorogenic HDAC substrate (e.g., based on the p53 sequence RHKK(Ac)), and a developer solution.
-
Assay Buffer: A buffer solution, typically containing Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.
-
Procedure:
-
The test compound (this compound) is serially diluted to various concentrations.
-
The HDAC enzyme (HDAC1 or HDAC2) is incubated with the test compound in the assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction. The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay (Caco-2)
The antiproliferative activity of this compound was assessed using the Caco-2 human colorectal adenocarcinoma cell line.
Protocol:
-
Cell Culture: Caco-2 cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Bleomycin-Induced Lung Fibrosis Mouse Model
The in vivo anti-fibrotic efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis induced by bleomycin.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate dissolved in sterile saline is administered to the mice. Control animals receive saline only.
-
Treatment: this compound is administered to the treatment group of mice, typically via oral gavage or intraperitoneal injection, starting at a specific time point relative to the bleomycin instillation (e.g., on a preventative or therapeutic schedule). A vehicle control group receives the vehicle used to dissolve this compound.
-
Endpoint Analysis: After a specified duration (e.g., 14 or 21 days), the mice are euthanized, and the lungs are harvested for analysis.
-
Assessment of Fibrosis:
-
Histopathology: Lung sections are stained with Masson's trichrome or Sirius Red to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Content: The total lung collagen content is quantified using a hydroxyproline assay.
-
Gene Expression Analysis: The expression of pro-fibrotic genes, such as Collagen Type I Alpha 1 Chain (COL1A1), is measured by quantitative real-time PCR (qRT-PCR) on RNA extracted from lung tissue.
-
This technical guide provides a foundational understanding of the discovery and preclinical evaluation of this compound. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising HDAC inhibitor in the context of fibrotic diseases.
References
pharmacological profile of GK444
An In-Depth Technical Guide to the Pharmacological Profile of GK444
Introduction
This compound, also identified as Compound 15a, is a novel synthetic benzamide derivative that has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2. As a member of the N-(2-aminophenyl)-benzamide class of inhibitors, this compound features a distinct functionality that serves as the zinc-binding group within the active site of HDAC enzymes. Preclinical investigations have highlighted its potential therapeutic utility, demonstrating both antiproliferative and antifibrotic activities. This document provides a comprehensive overview of the , detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Pharmacological Profile
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of HDAC1 and HDAC2 enzymes. These enzymes play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the altered expression of genes involved in cell cycle regulation, proliferation, and fibrotic processes.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
|---|---|
| HDAC1 | 100 |
| HDAC2 | 92 |
Data sourced from multiple references.
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC50 (µM) |
|---|
| Caco-2 (Colon Carcinoma) | 4.1 |
Data sourced from multiple references.
Antifibrotic Activity
This compound has demonstrated significant antifibrotic potential in preclinical models. It has been shown to reduce the expression of collagen type 1 alpha 1 chain (COL1A1) mRNA induced by Transforming Growth Factor-beta 1 (TGF-β1) in primary normal human lung fibroblasts. Furthermore, in an in vivo model of bleomycin-induced pulmonary fibrosis in mice, administration of this compound resulted in a reduction in lung fibrosis.
Signaling Pathways and Experimental Workflows
Mechanism of HDAC Inhibition
The following diagram illustrates the fundamental mechanism by which this compound inhibits HDAC enzymes, leading to histone hyperacetylation and subsequent changes in gene expression.
TGF-β Signaling Pathway in Fibrosis
This compound is proposed to counteract fibrotic processes by interfering with the TGF-β signaling pathway, a key driver of fibrosis. The diagram below depicts the simplified TGF-β pathway and the putative point of intervention by this compound.
Experimental Workflow: In Vivo Antifibrotic Study
The workflow for evaluating the antifibrotic efficacy of this compound in a preclinical mouse model is outlined below.
Experimental Protocols
The following are generalized protocols representative of the methodologies likely employed in the characterization of this compound, based on standard practices in the field. The specific details are as reported in the primary literature.
HDAC1/HDAC2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against recombinant human HDAC1 and HDAC2 enzymes.
-
Principle: A fluorogenic assay is used, where the HDAC enzyme deacetylates a substrate, making it susceptible to cleavage by a developer, which in turn releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Procedure:
-
Recombinant human HDAC1 or HDAC2 enzyme is incubated with a fluorogenic substrate in an assay buffer.
-
This compound is added in a range of concentrations to generate a dose-response curve. A vehicle control (e.g., DMSO) is also included.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution containing a protease is added, and the mixture is incubated at room temperature to allow for the generation of the fluorescent signal.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (e.g., Caco-2 cells)
-
Objective: To determine the antiproliferative effect of this compound on cancer cell lines.
-
Principle: The assay measures the number of viable cells after a period of exposure to the test compound. The Sulforhodamine B (SRB) assay is a common method that relies on the ability of the SRB dye to bind to protein components of cells.
-
Procedure:
-
Caco-2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or vehicle control for a prolonged period (e.g., 72 hours).
-
After the incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are washed and then stained with SRB solution.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 510 nm using a microplate reader.
-
The IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in cell proliferation compared to the vehicle control.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of lung fibrosis.
-
Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury, inflammation, and subsequent progressive fibrosis, mimicking aspects of human idiopathic pulmonary fibrosis (IPF).
-
Procedure:
-
C57BL/6 mice are anesthetized, and a single dose of bleomycin sulfate is administered via intratracheal instillation to induce fibrosis. A sham group receives saline.
-
Following bleomycin administration, mice are randomly assigned to treatment groups.
-
One group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives the vehicle.
-
Treatment continues for a predefined period, typically 14 to 21 days.
-
At the end of the study, mice are euthanized, and lung tissues are harvested.
-
One lung lobe is typically processed for histopathological analysis (e.g., Masson's trichrome staining to assess collagen deposition and fibrosis scoring), while other lobes may be used for biochemical assays (e.g., Sircol assay for collagen content) or gene expression analysis (e.g., qRT-PCR for Col1a1 and other fibrotic markers).
-
An In-depth Technical Guide on the Effects of GK444 on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of GK444, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2), on histone acetylation. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histones neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).
This compound is a novel small molecule that has been identified as a selective inhibitor of HDAC1 and HDAC2. By targeting these specific HDAC isoforms, this compound offers a more focused approach to modulating histone acetylation compared to pan-HDAC inhibitors, potentially leading to improved therapeutic indices and reduced off-target effects.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against HDAC1 and HDAC2 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) |
| HDAC1 | 100 |
| HDAC2 | 92 |
These low nanomolar IC50 values highlight the high potency of this compound for its intended targets.
Mechanism of Action of this compound
As a selective inhibitor of HDAC1 and HDAC2, this compound functions by blocking the catalytic activity of these enzymes. This inhibition leads to an accumulation of acetylated histones, thereby altering chromatin structure and modulating gene expression. The expected downstream effects of this compound treatment include the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Expected Effects on Histone Acetylation
Based on the known substrate specificity of HDAC1 and HDAC2, treatment with this compound is expected to lead to an increase in acetylation at numerous lysine residues on histones H3 and H4. Studies on the effects of HDAC1 and HDAC2 inhibition have shown increased acetylation at sites including, but not limited to, H3K9ac, H3K14ac, H3K56ac, H4K5ac, H4K8ac, and H4K12ac.[1][2] The precise acetylation profile may vary depending on the cell type and experimental conditions.
Experimental Protocols
To investigate the effects of this compound on histone acetylation, two primary experimental techniques are recommended: Western Blotting for global acetylation analysis and Chromatin Immunoprecipitation (ChIP) for locus-specific analysis.
This protocol allows for the detection of changes in the global levels of specific histone acetylation marks.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations and time points. Include a vehicle-treated control group.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[3]
-
Neutralize the extract and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.[4]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies specific for the histone acetylation mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total H3, anti-total H4) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.
ChIP is used to determine the specific genomic loci where changes in histone acetylation occur.
Protocol Steps:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[5]
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.[6]
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.[6]
-
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathways Affected by HDAC1/2 Inhibition
The inhibition of HDAC1 and HDAC2 by this compound is expected to impact several critical signaling pathways involved in cell proliferation, survival, and differentiation.
References
- 1. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Bleomycin-Induced Lung Fibrosis Model
An initial search for a specific "GK444 protocol" for in vivo fibrosis models did not yield any publicly available information. This suggests that "this compound" may be an internal designation for a compound or protocol not yet in the public domain. Therefore, this document provides a comprehensive guide to a widely used and well-characterized protocol for inducing pulmonary fibrosis in vivo: the Bleomycin-Induced Lung Fibrosis Model. This model is a cornerstone in preclinical research for idiopathic pulmonary fibrosis (IPF) and serves as a robust platform for testing potential anti-fibrotic therapies.
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and loss of organ function.[1][2] Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options, making preclinical models essential for developing new treatments.[3][4] The bleomycin-induced lung fibrosis model is a well-established and reproducible rodent model that recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.[3][5]
This model is induced by the administration of bleomycin, a chemotherapeutic agent that causes DNA damage and subsequent inflammatory and fibrotic responses in the lung.[6] The model can be implemented using various administration routes, with oropharyngeal or intratracheal instillation being common methods.[5] Following bleomycin administration, a cascade of events ensues, including an initial inflammatory phase followed by a fibrotic phase characterized by the differentiation of fibroblasts into myofibroblasts and the excessive production of collagen.[2][7] Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, are central to the development of fibrosis in this model.[2][8][9]
Researchers utilize this model to investigate the mechanisms of pulmonary fibrosis and to evaluate the efficacy of novel anti-fibrotic compounds. A range of endpoints can be assessed to determine the extent of fibrosis and the therapeutic effect of test agents, including histological analysis of lung tissue, measurement of collagen content, and analysis of pro-fibrotic gene and protein expression.[1][3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from a bleomycin-induced lung fibrosis model, comparing a vehicle-treated group with a hypothetical anti-fibrotic treatment group.
Table 1: Histological Assessment of Lung Fibrosis
| Group | Ashcroft Score (Mean ± SD) | Description |
| Sham + Vehicle | 0.5 ± 0.2 | Normal lung architecture |
| Bleomycin + Vehicle | 6.5 ± 1.5 | Severe, widespread fibrosis with distorted architecture |
| Bleomycin + Treatment | 3.0 ± 1.0 | Moderate fibrosis with some preserved lung structure |
Note: The Ashcroft score is a semi-quantitative measure of lung fibrosis, typically ranging from 0 (normal) to 8 (total fibrosis).
Table 2: Lung Collagen Content
| Group | Hydroxyproline (µ g/lung ) (Mean ± SD) | Percent Reduction with Treatment |
| Sham + Vehicle | 50 ± 10 | - |
| Bleomycin + Vehicle | 250 ± 50 | - |
| Bleomycin + Treatment | 150 ± 30 | 40% |
Note: Hydroxyproline is an amino acid that is a major component of collagen, and its measurement is a common method for quantifying total collagen content.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice using a single oropharyngeal administration of bleomycin.
Materials:
-
Bleomycin sulfate
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Animal handling and dosing equipment
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to the desired concentration (e.g., 2-2.5 U/kg body weight).[6] Prepare fresh on the day of use.
-
Anesthesia: Anesthetize the mice using isoflurane until they are non-responsive to a toe pinch.
-
Oropharyngeal Aspiration:
-
Suspend the anesthetized mouse by its upper incisors on a slanted board.
-
Gently pull the tongue to the side to visualize the pharynx.
-
Pipette the bleomycin solution (typically 50 µL) into the back of the oral cavity.
-
The mouse will aspirate the solution into the lungs.
-
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.
-
Post-Induction Monitoring: Monitor the animals daily for clinical signs of distress, such as weight loss, ruffled fur, and labored breathing.
-
Therapeutic Intervention: Administer the test compound according to the desired dosing regimen (prophylactic or therapeutic).
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue for analysis.
Histological Analysis of Lung Fibrosis
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Masson's Trichrome staining kit
-
Microscope
Procedure:
-
Tissue Fixation: Perfuse the lungs with saline and then fix with 10% neutral buffered formalin overnight.
-
Paraffin Embedding: Dehydrate the fixed tissue through a series of graded alcohols and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Staining: Perform Masson's Trichrome staining according to the manufacturer's instructions. This stain will color collagen blue, nuclei black, and cytoplasm red.
-
Imaging and Analysis: Capture images of the stained sections using a microscope. Assess the degree of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score.
Hydroxyproline Assay for Collagen Quantification
Materials:
-
Lung tissue homogenates
-
Hydrochloric acid (6M)
-
Chloramine-T reagent
-
Ehrlich's reagent
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis: Hydrolyze a known weight of lung tissue in 6M HCl at 110°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T reagent and incubate at room temperature to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent and incubate at 65°C to develop a colored product.
-
Measurement: Measure the absorbance of the samples and standards at 550 nm using a spectrophotometer.
-
Calculation: Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per lung.
Signaling Pathway and Workflow Diagrams
Caption: TGF-β signaling pathway leading to myofibroblast differentiation and ECM deposition.
Caption: Workflow of the bleomycin-induced lung fibrosis model from induction to analysis.
References
- 1. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]
- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 3. selvita.com [selvita.com]
- 4. Anti-fibrotic Effects of CXCR4-Targeting i-body AD-114 in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tno.nl [tno.nl]
- 6. Insights into Disease Progression of Translational Preclinical Rat Model of Interstitial Pulmonary Fibrosis through Endpoint Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Molecular and cellular mechanisms of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel profibrotic mechanism mediated by TGFβ-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of GK444 in Caco-2 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone in drug development and discovery for predicting the oral absorption of new chemical entities.[1][2][3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[1][4][5] This in vitro model is widely used to assess intestinal drug permeability and to investigate mechanisms of both passive and active transport.[1][2][6][7]
These application notes provide a detailed framework for utilizing the Caco-2 monolayer system to evaluate the effects of a hypothetical small molecule inhibitor, designated GK444. The protocols herein cover essential procedures from basic cell culture to permeability assays and preliminary signaling pathway analysis. The provided data and pathways are illustrative and intended to serve as a template for the investigation of novel compounds like this compound.
I. Caco-2 Cell Culture and Differentiation
Objective: To culture and differentiate Caco-2 cells to form a confluent and polarized monolayer suitable for transport studies.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Cell culture flasks and plates
Protocol:
-
Cell Maintenance:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluence. It is recommended to use cells between passages 20 and 50 for permeability studies.[2]
-
To passage, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 5-10 minutes at 37°C. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.
-
-
Seeding on Transwell® Inserts:
-
Pre-incubate Transwell® inserts with complete culture medium for at least 1 hour.
-
Trypsinize and count the Caco-2 cells.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Add fresh culture medium to both the apical and basolateral compartments.
-
-
Differentiation:
-
Culture the cells on the Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2]
-
Change the culture medium in both compartments every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
The integrity of the Caco-2 monolayer is critical and should be confirmed before each experiment.[2][6]
-
Measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Well-differentiated monolayers typically exhibit TEER values of ≥200-500 Ω·cm².[2][6][8]
-
Optionally, perform a Lucifer Yellow permeability assay to assess paracellular flux. A low permeability of this fluorescent marker indicates a tight monolayer.[6]
-
II. Experimental Protocols
A. Cytotoxicity Assay for this compound
Objective: To determine the non-toxic concentration range of this compound for use in subsequent Caco-2 experiments.
Protocol (using CCK-8 assay):
-
Seed Caco-2 cells in a 96-well plate and allow them to differentiate for 21 days.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control.
-
Incubate for a period relevant to the planned permeability assay (e.g., 2-4 hours).
-
After incubation, wash the cells with PBS.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Select concentrations that result in >90% cell viability for further experiments.
B. Caco-2 Permeability Assay (Bidirectional Transport)
Objective: To determine the apparent permeability coefficient (Papp) of this compound across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
LC-MS/MS or other suitable analytical method for quantification
Protocol:
-
Measure the initial TEER of the monolayers to ensure integrity.
-
Carefully wash the monolayers by replacing the culture medium with pre-warmed (37°C) transport buffer in both compartments. Equilibrate for 20-30 minutes at 37°C.
-
For Apical-to-Basolateral (A-B) Transport:
-
Remove the buffer from the apical (donor) compartment.
-
Add the transport buffer containing the test concentration of this compound to the apical compartment (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).
-
-
For Basolateral-to-Apical (B-A) Transport:
-
Remove the buffer from the basolateral (donor) compartment.
-
Add the transport buffer containing this compound to the basolateral compartment (e.g., 1.5 mL).
-
Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.5 mL).
-
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume removed with fresh transport buffer.
-
At the end of the experiment, collect a sample from the donor compartment.
-
Measure the final TEER to confirm monolayer integrity was maintained throughout the experiment.
-
Analyze the concentration of this compound in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux rate (amount of compound transported per unit time).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER):
C. Investigating this compound's Effect on a Signaling Pathway
Objective: To assess if this compound modulates signaling pathways that regulate intestinal barrier function, such as those involving tight junction proteins. Butyrate is known to enhance barrier function by activating AMP-activated protein kinase (AMPK).[10][11] A similar approach can be used for this compound.
Protocol (Example: Western Blot for Tight Junction Proteins):
-
Culture and differentiate Caco-2 cells on Transwell® inserts or standard culture plates.
-
Treat the cells with a non-toxic concentration of this compound for a relevant duration (e.g., 24-72 hours). Include appropriate controls (vehicle, positive control if available).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., Claudin-1, Occludin, ZO-1) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine changes in protein expression relative to the control.
III. Data Presentation (Illustrative Data for this compound)
Quantitative data should be summarized in clear, structured tables. The following are examples using hypothetical data for this compound.
Table 1: Cytotoxicity of this compound on Differentiated Caco-2 Cells
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |
| 1 | 1.245 | 0.091 | 99.6 |
| 10 | 1.210 | 0.077 | 96.8 |
| 25 | 1.155 | 0.082 | 92.4 |
| 50 | 0.950 | 0.065 | 76.0 |
| 100 | 0.450 | 0.043 | 36.0 |
Based on this hypothetical data, concentrations ≤ 25 µM would be suitable for further experiments.
Table 2: Bidirectional Permeability of this compound and Control Compounds across Caco-2 Monolayers
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Atenolol (Low Permeability Control) | 10 | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 |
| Propranolol (High Permeability Control) | 10 | 25.5 ± 2.1 | 24.8 ± 1.9 | 1.0 |
| This compound | 10 | 1.2 ± 0.3 | 8.4 ± 0.9 | 7.0 |
| This compound + Verapamil (P-gp Inhibitor) | 10 | 7.9 ± 0.7 | 8.1 ± 0.6 | 1.0 |
This hypothetical data suggests this compound has low intrinsic permeability and is a substrate for an efflux transporter, likely P-gp, as its efflux is inhibited by Verapamil.[6]
Table 3: Effect of this compound on TEER in Caco-2 Monolayers
| Treatment (24h) | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | % Change from Initial |
| Vehicle Control | 450 ± 25 | 445 ± 30 | -1.1% |
| This compound (10 µM) | 455 ± 28 | 580 ± 35 | +27.5% |
| Butyrate (2 mM, Positive Control) | 460 ± 22 | 650 ± 40 | +41.3% |
This hypothetical data suggests this compound may enhance intestinal barrier integrity, similar to the positive control, butyrate.[10]
IV. Visualizations
Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for a Caco-2 permeability experiment.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for GK444 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available information on the dosage and administration of GK444, a potent inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, in mouse models. The protocols are based on published literature and are intended to serve as a guide for preclinical research.
Introduction
This compound is a novel N-(2-aminophenyl)-benzamide compound that functions as a selective inhibitor of class I HDAC enzymes, specifically HDAC1 and HDAC2.[1][2][3][4] It has demonstrated antiproliferative activity against cancer cell lines and has shown efficacy in a mouse model of bleomycin-induced pulmonary fibrosis.[1][4] These notes are designed to provide researchers with the necessary information to incorporate this compound into relevant in vivo studies.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data currently available for this compound.
| Parameter | Value | Species/Cell Line | Source |
| HDAC1 IC₅₀ | 100 nM | - | [1][2][3] |
| HDAC2 IC₅₀ | 92 nM | - | [1][2][3] |
| Caco-2 cell IC₅₀ | 4.1 µM | Human colon adenocarcinoma | [1][2][3] |
| In vivo Dosage | 30 mg/kg | Mouse | [5] |
| Dosing Frequency | Daily | Mouse | [5] |
| Administration Route | Not Specified | Mouse | - |
| Vehicle | Not Specified | Mouse | - |
Note: The route of administration and the vehicle used for the in vivo mouse study have not been specified in the publicly available literature. Researchers should perform formulation development and pharmacokinetic studies to determine the optimal administration route and vehicle for their specific experimental needs.
Signaling Pathway
This compound exerts its effects through the inhibition of HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. By inhibiting these enzymes, this compound can modulate various signaling pathways involved in cell proliferation and fibrosis. One of the key pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis.
Experimental Protocols
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol provides a general framework for evaluating the anti-fibrotic efficacy of this compound in a bleomycin-induced lung fibrosis model.
1. Animal Model
-
Species: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.
-
Age/Weight: 8-12 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Materials
-
This compound
-
Bleomycin sulfate
-
Sterile, endotoxin-free saline
-
Anesthetic (e.g., isoflurane)
-
Dosing vehicles (requires optimization)
-
Standard laboratory equipment for animal handling and administration.
3. Experimental Workflow
4. Detailed Procedure
-
Fibrosis Induction:
-
Anesthetize mice using a suitable anesthetic.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1-3 U/kg) dissolved in sterile saline. A control group should receive sterile saline only.
-
-
This compound Administration (Preventative Dosing Schedule):
-
Dosage: 30 mg/kg.[5]
-
Frequency: Administer daily.[5]
-
Route and Vehicle: As this information is not publicly available, it is crucial to perform formulation studies to determine an appropriate vehicle and administration route (e.g., oral gavage, intraperitoneal injection). The vehicle should be well-tolerated and ensure adequate bioavailability of this compound.
-
Initiate this compound treatment on the same day as bleomycin administration (Day 0) or one day prior, and continue for the duration of the study (e.g., 14 or 21 days).
-
-
Monitoring:
-
Monitor animal body weight and clinical signs daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect lung tissue for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition), and measurement of hydroxyproline content as a marker of collagen.
-
Perform quantitative PCR (qPCR) to analyze the expression of pro-fibrotic genes such as Col1a1.
-
Conclusion
This compound is a promising HDAC1/2 inhibitor with demonstrated anti-fibrotic activity in a preclinical mouse model. The provided information on dosage and a general experimental protocol will aid researchers in designing and conducting further in vivo studies to explore the therapeutic potential of this compound. It is imperative to note the current gap in knowledge regarding the optimal administration route and vehicle for this compound, which necessitates further investigation by the end-user.
References
- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Nâ(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for GK444: A Potent Inhibitor of TGF-β1 Induced Fibroblast Activation
Disclaimer: The compound "GK444" is a hypothetical agent used for illustrative purposes within this document. The experimental data and protocols presented are representative examples based on established research into inhibitors of the TGF-β1 signaling pathway for fibroblast activation.
Introduction
Transforming growth factor-beta 1 (TGF-β1) is a key cytokine involved in tissue repair and fibrosis.[1][2] Under pathological conditions, persistent TGF-β1 signaling leads to the excessive activation of fibroblasts, their differentiation into myofibroblasts, and the overproduction of extracellular matrix (ECM) components, such as collagen, ultimately resulting in tissue scarring and organ dysfunction.[1][3] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA), which confers contractile properties.[4] The TGF-β1 signaling cascade is a critical therapeutic target for fibrotic diseases.[5][6] this compound is a novel small molecule inhibitor designed to potently and selectively block TGF-β1-induced fibroblast activation. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on fibroblast activation.
Mechanism of Action
TGF-β1 initiates its signaling cascade by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[6] Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, including those encoding for α-SMA and collagen.[7] this compound is hypothesized to act as a competitive inhibitor of the TβRI kinase, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream pro-fibrotic signaling cascade.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of TGF-β1-induced fibroblast activation in primary human lung fibroblasts (HLFs).
Table 1: Effect of this compound on Pro-Fibrotic Gene Expression in TGF-β1-treated HLFs
| Treatment | Concentration (nM) | α-SMA (ACTA2) mRNA Fold Change | Collagen I (COL1A1) mRNA Fold Change |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | - | 8.5 ± 0.7 | 12.2 ± 1.1 |
| TGF-β1 + this compound | 10 | 7.2 ± 0.6 | 10.5 ± 0.9 |
| TGF-β1 + this compound | 50 | 4.1 ± 0.4 | 6.3 ± 0.5 |
| TGF-β1 + this compound | 100 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| TGF-β1 + this compound | 500 | 1.1 ± 0.1 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Protein Levels of Fibroblast Activation Markers
| Treatment | Concentration (nM) | α-SMA Protein Level (relative to GAPDH) | Fibronectin Protein Level (relative to GAPDH) |
| Vehicle Control | - | 0.1 ± 0.02 | 0.2 ± 0.03 |
| TGF-β1 (10 ng/mL) | - | 1.0 ± 0.08 | 1.0 ± 0.09 |
| TGF-β1 + this compound | 10 | 0.85 ± 0.07 | 0.91 ± 0.08 |
| TGF-β1 + this compound | 50 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| TGF-β1 + this compound | 100 | 0.18 ± 0.03 | 0.25 ± 0.04 |
| TGF-β1 + this compound | 500 | 0.12 ± 0.02 | 0.21 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate primary human lung fibroblasts (HLFs) in 6-well plates at a density of 1 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in serum-free DMEM. Add the this compound-containing medium to the cells and incubate for 1 hour. Include a vehicle control (DMSO) group.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration of 10 ng/mL. Do not add TGF-β1 to the negative control wells.
-
Incubation: Incubate the cells for 24 hours for RNA analysis or 48 hours for protein analysis.
Protocol 2: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: After the 24-hour incubation, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 3: Western Blotting
-
Protein Extraction: After the 48-hour incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against α-SMA, fibronectin, and GAPDH overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (GAPDH).
Protocol 4: Immunofluorescence Microscopy
-
Cell Culture: Grow HLFs on glass coverslips in 24-well plates and treat them as described in Protocol 1 for 48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.
References
- 1. In Vitro Methods to Evaluate the Effects of Mesenchymal Stem Cells on TGF-β1-Induced Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β Signaling Promotes Human Pancreatic β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolution and Preparation of GK444 for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GK444 is a potent and selective small molecule inhibitor of the XYZ signaling pathway, a critical regulator of cell proliferation and survival. Due to its therapeutic potential, accurate and reproducible in vitro studies are essential to characterize its biological activity. This document provides a detailed protocol for the dissolution and preparation of this compound for use in cell-based assays, ensuring reliable and consistent experimental outcomes.
Properties of this compound
Proper handling and preparation of this compound require an understanding of its key physicochemical properties. The following table summarizes the quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |
| Purity (by HPLC) | >99.5% | High purity is critical for accurate biological data. |
| Appearance | White to off-white crystalline solid | Visually inspect the compound upon receipt. |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 111 mM) | Insoluble in water and ethanol. Use high-purity, anhydrous DMSO for stock solution preparation. |
| Storage Conditions | Store at -20°C, protect from light | Long-term storage at -80°C is recommended. Minimize freeze-thaw cycles. Stock solutions should also be stored at -20°C or -80°C. |
Signaling Pathway Modulated by this compound
This compound is an inhibitor of the downstream kinase, KIN3, in the hypothetical XYZ signaling pathway. This pathway is initiated by the binding of a growth factor to its receptor, leading to a phosphorylation cascade that ultimately promotes gene transcription related to cell growth and proliferation.
Caption: The XYZ signaling pathway with the inhibitory action of this compound on KIN3.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions for typical cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile, low-retention tips
-
Cell culture medium appropriate for the cell line
-
Laminar flow hood for sterile handling
Preparation of a 10 mM this compound Stock Solution
This protocol is for preparing a high-concentration stock solution that can be aliquoted and stored for future use.
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (Mass of this compound in g / Molecular Weight of this compound in g/mol ) / Desired Molarity in mol/L = Volume in L
-
Example: (0.001 g / 450.5 g/mol ) / 0.010 mol/L = 0.0002219 L = 221.9 µL
-
Add 221.9 µL of anhydrous DMSO to the 1 mg of this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles which can degrade the compound.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium immediately before use.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid issues with compound precipitation and to ensure accurate pipetting, an intermediate dilution step is recommended. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium (e.g., 2 µL of 10 mM stock + 18 µL of medium).
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate or stock solution into the final assay volume of cell culture medium. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume, add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium containing cells.
-
Important: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental endpoint (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Experimental Workflow for this compound Preparation
The following diagram illustrates the logical flow from receiving the compound to its application in a cell-based assay.
Caption: Workflow for the preparation of this compound from powder to final assay concentration.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The provided properties and protocols are based on common practices for small molecule inhibitors and should be adapted based on the actual characteristics of the compound being used. Always refer to the manufacturer's specific recommendations and safety data sheets.
Application Notes and Protocols: Combining JNK Inhibitors with Standard Antifibrotic Agents for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and failure. Current standard-of-care treatments, pirfenidone and nintedanib, slow disease progression but do not halt or reverse fibrosis.[1] This necessitates the exploration of novel therapeutic strategies, including combination therapies targeting multiple pathogenic pathways.
One promising approach is the inhibition of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase implicated in key fibrotic processes, including inflammation, fibroblast activation, and collagen production.[2][3] This document provides detailed application notes and protocols for investigating the combination of a JNK inhibitor, using CC-90001 as a representative agent, with existing antifibrotic drugs.
Rationale for Combination Therapy
The multifaceted nature of fibrosis suggests that targeting a single pathway may be insufficient for optimal therapeutic benefit. Combining a JNK inhibitor with an approved antifibrotic agent like pirfenidone or nintedanib offers the potential for synergistic or additive effects by concurrently modulating distinct pro-fibrotic signaling cascades.
-
CC-90001 (JNK Inhibitor): CC-90001 is an oral JNK inhibitor with a strong preference for the JNK1 isoform.[3] JNK activation is a critical step in the cellular response to stress and inflammatory signals, leading to the transcription of genes involved in fibrosis.[4] By inhibiting JNK, CC-90001 can reduce pro-fibrotic gene expression in lung epithelial cells and fibroblasts.[5] Preclinical models have demonstrated that JNK inhibition attenuates the fibrotic response.[3]
-
Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have both antifibrotic and anti-inflammatory properties.[6][7] It downregulates the production of pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β) and inhibits fibroblast proliferation and collagen synthesis.[1][6][8]
-
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11] By blocking these pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts.[10][12]
The complementary mechanisms of a JNK inhibitor and existing antifibrotic agents provide a strong rationale for investigating their combined efficacy.
Signaling Pathways in Fibrosis
Fibrosis is driven by a complex network of signaling pathways. The diagram below illustrates the central role of TGF-β and the downstream JNK pathway, as well as the targets of nintedanib and the proposed mechanism of pirfenidone.
Clinical Data Summary: CC-90001 in Idiopathic Pulmonary Fibrosis
A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of CC-90001 in patients with IPF. Background treatment with pirfenidone was permitted. The study was terminated early for strategic reasons.
| Endpoint | Placebo (n=~37) | CC-90001 (200 mg) (n=~37) | CC-90001 (400 mg) (n=~38) |
| Change in ppFVC from Baseline at Week 24 | -3.1% | -2.1% | -1.0% |
| Difference vs. Placebo (95% CI) | - | 1.1% (-2.1, 4.3) | 2.2% (-1.1, 5.4) |
| P-value | - | 0.50 | 0.19 |
| Common Adverse Events | Cough, Dyspnea | Nausea, Diarrhea, Vomiting | Nausea, Diarrhea, Vomiting |
*ppFVC: percent predicted forced vital capacity. Data is based on a phase 2 clinical trial (NCT03142191). The trial was terminated early.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of a JNK inhibitor in combination with other antifibrotic agents.
In Vitro Protocol: Assessment of Antifibrotic Effects on Human Lung Fibroblasts
Objective: To determine the in vitro efficacy of a JNK inhibitor alone and in combination with pirfenidone or nintedanib on the activation of human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts (HLFs) from IPF patients or a commercial source.
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Recombinant human TGF-β1.
-
JNK inhibitor (e.g., CC-90001).
-
Pirfenidone.
-
Nintedanib.
-
Reagents for Western blotting (antibodies against α-SMA, collagen type I, and a loading control like GAPDH).
-
Reagents for quantitative PCR (primers for ACTA2, COL1A1, and a housekeeping gene).
-
Sirius Red/Fast Green collagen staining kit.
Procedure:
-
Cell Culture: Culture HLFs in fibroblast growth medium. For experiments, plate cells at a desired density (e.g., 5 x 10^4 cells/well in a 12-well plate) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with the JNK inhibitor, pirfenidone, or nintedanib alone or in combination at various concentrations for 1-2 hours.
-
Fibrotic Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control and incubate for 24-48 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to assess the protein expression of α-smooth muscle actin (α-SMA) and collagen type I.
-
qPCR: Extract RNA and perform quantitative PCR to measure the mRNA levels of ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I).
-
Collagen Assay: Quantify total soluble collagen in the cell culture supernatant using a Sirius Red-based assay.
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo therapeutic efficacy of a JNK inhibitor alone and in combination with pirfenidone or nintedanib in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin.
-
JNK inhibitor (e.g., CC-90001).
-
Pirfenidone.
-
Nintedanib.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose).
-
Reagents for histology (formalin, paraffin, Masson's trichrome stain).
-
Hydroxyproline assay kit.
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fibrosis Induction: On day 0, induce pulmonary fibrosis by a single intratracheal or oropharyngeal administration of bleomycin (e.g., 1.5-3.0 U/kg). A control group should receive saline.
-
Treatment Administration:
-
Prophylactic Model: Begin daily oral gavage of the JNK inhibitor, pirfenidone, nintedanib, or the combination on day 0 or day 1 and continue for 14-21 days.
-
Therapeutic Model: Begin treatment on day 7 or 10 after bleomycin administration to mimic a more clinical scenario.
-
-
Endpoint Analysis: On day 14 or 21, euthanize the mice and perform the following analyses:
-
BAL Fluid Analysis: Collect BAL fluid to measure total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the total lung collagen content via a hydroxyproline assay.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers by qPCR.
-
Conclusion
The combination of a JNK inhibitor like CC-90001 with standard antifibrotic agents presents a promising therapeutic strategy for fibrotic diseases. The provided protocols offer a robust framework for the preclinical evaluation of such combination therapies, which is a critical step in the development of more effective treatments for patients suffering from these devastating conditions. Careful consideration of dosing, timing of intervention, and a comprehensive set of endpoints will be crucial for elucidating the potential synergistic or additive effects of these combination regimens.
References
- 1. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 2. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pirfenidone - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nintedanib - Wikipedia [en.wikipedia.org]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing GK444 Concentration for Cell Viability
Welcome to the technical support center for optimizing the concentration of GK444 in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound for my cell line?
A1: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This involves treating the cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability.[1] This will establish a concentration range that is effective without causing immediate, widespread cell death.
Q2: How do I prepare this compound for cell culture experiments?
A2: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced toxicity.[2][3] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[2]
Q3: I'm observing high variability between my replicate wells. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the multi-well plate.[4] Ensure you have a homogenous cell suspension before seeding and mix the this compound solution thoroughly before adding it to the wells. To mitigate edge effects, where wells on the periphery of the plate are more prone to evaporation, consider filling the outer wells with sterile phosphate-buffered saline (PBS) or media.[2][4]
Q4: My untreated control cells show low viability. What should I do?
A4: Low viability in control groups compromises the entire experiment.[2] Potential causes include contamination of the cell culture (bacterial, fungal, or mycoplasma), suboptimal culture conditions (incorrect temperature, CO2, or humidity), or poor cell health at the time of seeding.[2] Regularly check for contamination and ensure your incubator is properly calibrated. Only use cells from a healthy, sub-confluent culture for your experiments.[2]
Q5: this compound doesn't seem to have an effect on my cells, even at high concentrations. What's wrong?
A5: This could be due to several reasons: the concentration range might still be too low for your specific cell line, the incubation time may be too short for the compound to exert its effects, or the chosen cell line may be resistant to this compound's mechanism of action.[1] Consider testing a higher concentration range and extending the incubation period. It may also be beneficial to test this compound on a different, potentially more sensitive, cell line to confirm its activity.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Decrease the final working concentration. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium to prevent the compound from "crashing out."[3] |
| Unexpectedly high cell viability at high this compound concentrations | The chosen cell viability assay may be incompatible with the compound or cell line. | Consider using an alternative viability assay. For instance, if you are using an MTT assay, which measures metabolic activity, and this compound affects metabolism without immediately killing the cells, the results may be misleading. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions such as cell seeding density, incubation time, or passage number of cells. | Standardize your experimental protocol. Use cells within a consistent range of passage numbers, ensure precise and consistent cell seeding, and standardize all incubation times.[4] |
| Edge effects leading to skewed data | Increased evaporation in the outer wells of the microplate. | Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media to maintain humidity across the plate.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability.[5]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: After incubation, you will observe the formation of purple formazan crystals. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
This compound is an inhibitor of histone deacetylases 1 and 2 (HDAC1/2).[6][7][8][9][10] HDACs play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. This can, in turn, affect various cellular processes, including cell cycle progression and apoptosis. One of the key tumor suppressor proteins regulated by acetylation is p53.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
Technical Support Center: Overcoming Off-Target Effects of GK444 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GK444, a potent inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. The focus is to anticipate and address potential experimental challenges, particularly those arising from off-target effects, to ensure the generation of reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Class I histone deacetylases, specifically HDAC1 and HDAC2.[1] It belongs to the N-(2-aminophenyl)-benzamide class of inhibitors.[2] By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression.[3][4]
Q2: What are the known on-target effects of inhibiting HDAC1 and HDAC2?
A2: Inhibition of HDAC1 and HDAC2 has been shown to regulate crucial cellular processes. These include cell cycle progression, apoptosis, and cellular differentiation.[3] Specifically, dual inactivation of HDAC1 and HDAC2 can lead to a G1 cell cycle arrest and is associated with the upregulation of the cyclin-dependent kinase inhibitor p21Cip.[3] Furthermore, HDAC1 and HDAC2 are known to regulate the Wnt and p53 signaling pathways.[5]
Q3: I'm observing a phenotype that doesn't align with the known functions of HDAC1/2. Could this be an off-target effect?
A3: While this compound is designed to be selective for HDAC1 and HDAC2, the possibility of off-target effects should always be considered, as with any small molecule inhibitor.[6] An unexpected phenotype could indeed be the result of this compound interacting with other proteins. To investigate this, it is crucial to perform rigorous control experiments.
Q4: What are some recommended control experiments to differentiate on-target from off-target effects?
A4: A multi-faceted approach is recommended. This includes using a structurally different HDAC1/2 inhibitor to see if the same phenotype is produced. Additionally, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown of HDAC1 and HDAC2 can help determine if the observed effect is truly dependent on the intended targets. A rescue experiment, where a drug-resistant mutant of the target is overexpressed, can also be a powerful tool.
Q5: What is the recommended concentration range for using this compound in cell-based assays?
A5: The effective concentration of this compound can vary significantly between cell lines. While it inhibits recombinant HDAC1 and HDAC2 at nanomolar concentrations, the IC50 for inhibiting cell proliferation, for instance in Caco-2 cells, is in the micromolar range (4.1 μM).[1] It is essential to perform a dose-response curve for your specific cell line and endpoint to determine the lowest effective concentration that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target inhibition of essential cellular proteins. 2. On-target toxicity due to the critical role of HDAC1/2 in cell survival. 3. Compound precipitation or instability in culture media. | 1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Use a structurally unrelated HDAC1/2 inhibitor to see if the cytotoxicity is recapitulated. 3. Confirm the solubility and stability of this compound under your experimental conditions. 4. Perform a cell cycle analysis to determine if the cytotoxicity is linked to a specific cell cycle arrest. |
| Inconsistent or unexpected experimental results. | 1. Variability in cell line passage number or confluency. 2. Inconsistent inhibitor concentration due to pipetting errors or degradation. 3. Activation of compensatory signaling pathways. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh stock solutions of this compound and use calibrated pipettes. 3. Investigate the activation of known compensatory pathways using techniques like Western blotting. |
| Lack of a clear phenotypic response despite evidence of target engagement (e.g., increased histone acetylation). | 1. Functional redundancy with other HDAC isoforms. 2. The specific cellular process being studied is not primarily regulated by HDAC1/2 in your model system. 3. The experimental endpoint is not sensitive enough to detect the effect. | 1. Consider the use of pan-HDAC inhibitors as a positive control to assess the overall impact of HDAC inhibition. 2. Validate the role of HDAC1/2 in your experimental system using genetic approaches (siRNA, CRISPR). 3. Choose a more sensitive or proximal readout for HDAC1/2 activity. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Related Benzamide Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | HDAC1 | 100 | [1] |
| HDAC2 | 92 | [1] | |
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 | |
| HDAC2 | 260.7 | ||
| HDAC3 | 255.7 | ||
| Compound 15k (N-(2-aminophenyl)-benzamide derivative) | HDAC1 | 80 | [5] |
| HDAC2 | 110 | [5] | |
| HDAC3 | 6 | [5] | |
| HDAC8 | 25,000 | [5] | |
| Other HDACs (4, 5, 6, 7, 9, 10, 11) | >2,000 - >100,000 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| Caco-2 | Proliferation | 4.1 | [1] |
Key Experimental Protocols
Protocol 1: Western Blotting for Histone Acetylation
Objective: To confirm the on-target activity of this compound by measuring the acetylation levels of histones.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against total histone H3 or a loading control like β-actin to normalize for protein loading.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the impact of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Simplified signaling pathways regulated by HDAC1/2.
Caption: Decision-making flowchart for troubleshooting experiments.
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone deacetylases: structural determinants of inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Selective Class I HDAC and Novel Selective HDAC3 Inhibitors: Beyond Hydroxamic Acids and Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of GK444 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of the HDAC1/2 inhibitor, GK444, in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models of fibrosis?
A1: Based on preclinical studies, a common starting dose for this compound in a mouse model of bleomycin-induced pulmonary fibrosis is 30 mg/kg, administered daily.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the most appropriate route of administration for this compound in animal studies?
A2: While the exact route for the published 30 mg/kg dose was not specified, oral gavage is a common and effective route for administering benzamide-based HDAC inhibitors in preclinical studies.[2] Intraperitoneal (IP) injection is another potential route, though it may lead to localized irritation. The choice of administration route should align with the intended clinical application and the compound's pharmacokinetic profile.
Q3: this compound has poor aqueous solubility. How can I prepare a stable formulation for in vivo administration?
A3: Poor solubility is a significant challenge for many benzamide derivatives. To formulate this compound, consider using a suspension in a vehicle such as 0.5% methylcellulose. Alternatively, a co-solvent system can be employed to improve solubility. Common co-solvents for in vivo use include PEG-400, propylene glycol, and ethanol. It is critical to keep the concentration of organic solvents, like DMSO, to a minimum (ideally <10%) to avoid toxicity.
Q4: I am observing inconsistent efficacy in my in vivo experiments with this compound. What could be the underlying issues?
A4: Inconsistent results can stem from several factors, including:
-
Formulation Instability: Precipitation of this compound out of the vehicle can lead to inaccurate dosing. Ensure your formulation is homogenous and stable throughout the experiment.
-
Poor Bioavailability: Even with a suitable formulation, the oral bioavailability of benzamide HDAC inhibitors can be low. This may necessitate exploring different formulations or administration routes.
-
Animal Handling and Technique: Improper oral gavage technique can cause stress to the animals and lead to inaccurate dosing or injury. Ensure all personnel are properly trained.
-
Metabolism: Rapid metabolism of the compound can lead to a short half-life and reduced efficacy. Pharmacokinetic studies are recommended to understand the compound's profile in your model.
Q5: Are there any known side effects of this compound in animal models?
A5: The available literature on this compound does not extensively detail its toxicology profile. However, HDAC inhibitors as a class can have side effects. It is essential to monitor animals closely for signs of toxicity, such as weight loss, changes in behavior, or signs of gastrointestinal distress, especially when initiating studies with a new compound or formulation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of the dosing vehicle. | Poor aqueous solubility of this compound. | 1. Optimize the Vehicle: If using a suspension, ensure adequate homogenization. For solutions, try a co-solvent system. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] 2. pH Adjustment: Determine the pKa of this compound. Adjusting the pH of the vehicle may improve solubility if the compound is ionizable. 3. Particle Size Reduction: Micronization of the compound can increase its surface area and improve dissolution rate. |
| High variability in efficacy between animals. | Inconsistent dosing due to formulation inhomogeneity or improper administration technique. | 1. Ensure Homogenous Suspension: If using a suspension, vortex the formulation thoroughly before each administration to ensure a uniform concentration. 2. Refine Administration Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. Confirm the correct placement of the gavage needle. 3. Randomize Animals: Properly randomize animals into treatment groups to minimize biological variability. |
| Animals show signs of distress after oral gavage (e.g., regurgitation, aversion). | Irritation from the vehicle or the compound itself. Improper gavage technique. | 1. Minimize Solvent Concentration: If using organic solvents like DMSO, keep the final concentration as low as possible. 2. Check Vehicle pH: Ensure the pH of the formulation is near neutral (pH 7.0-7.4) to minimize gastrointestinal irritation. 3. Proper Gavage Technique: Use a properly sized and flexible gavage needle. Administer the formulation slowly and gently. |
| Lack of expected therapeutic effect despite using the recommended dose. | Poor oral bioavailability. Rapid metabolism of the compound. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will inform dosing frequency and formulation strategies. 2. Consider Alternative Routes: If oral bioavailability is confirmed to be low, explore intraperitoneal (IP) or intravenous (IV) administration, if appropriate for the study goals. 3. Formulation Enhancement: Investigate advanced formulation strategies such as lipid-based formulations or nanoformulations to improve absorption. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound In Vivo Dose (Mouse Model of Pulmonary Fibrosis) | 30 mg/kg daily | [1] |
| This compound IC50 (HDAC1) | 100 nM | Not specified in search results |
| This compound IC50 (HDAC2) | 92 nM | Not specified in search results |
| Recommended Oral Gavage Volume (Mouse) | Up to 10 mL/kg | [4] |
| Recommended Maximum DMSO Concentration in Vehicle (Oral) | < 10% | [4] |
Experimental Protocols
Protocol for Formulation and Oral Gavage Administration of this compound (General Guidance)
This protocol provides a general framework for the formulation and administration of a poorly soluble compound like this compound via oral gavage in mice. This is a starting point and may require optimization.
Materials:
-
This compound powder
-
Vehicle components (e.g., Methylcellulose, DMSO, PEG300, Tween-80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriately sized, flexible oral gavage needles
-
Syringes
Procedure:
-
Vehicle Preparation (Example: 0.5% Methylcellulose Suspension):
-
Weigh the required amount of methylcellulose.
-
Heat about one-third of the required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring.
-
Add the remaining volume of cold sterile water and continue to stir until a uniform suspension is formed.
-
Allow the solution to cool to room temperature.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number of animals.
-
If preparing a suspension, add a small amount of the methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If using a co-solvent system, first dissolve the this compound in the minimum required volume of DMSO. Then, add the other co-solvents (e.g., PEG300, Tween-80) and finally the saline, vortexing between each addition.
-
-
Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the required volume of the this compound formulation into the syringe.
-
Vortex the formulation immediately before drawing it into the syringe to ensure homogeneity.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Visualizations
Signaling Pathway: TGF-β-Induced Fibrosis and HDAC1/2 Inhibition
Caption: TGF-β signaling in fibrosis and the inhibitory action of this compound on HDAC1/2.
Experimental Workflow: this compound In Vivo Study
Caption: A typical experimental workflow for evaluating the efficacy of this compound in an animal model.
Troubleshooting Logic: Poor In Vivo Efficacy
Caption: A decision-making diagram for troubleshooting poor in vivo efficacy of this compound.
References
challenges in synthesizing GK444 for research use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists involved in the synthesis of GK444 for research use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, with IC50 values of 100 nM and 92 nM, respectively.[1][2] By inhibiting these enzymes, this compound can induce hyperacetylation of histones and other proteins, leading to the modulation of gene expression. This activity underlies its investigation for therapeutic applications, including in cancer and fibrotic diseases.[1][3]
Q2: What are the main components of the this compound chemical structure that are important for its activity?
A2: Like many benzamide-type HDAC inhibitors, the structure of this compound consists of three key pharmacophoric features: a zinc-binding group (the N-(2-aminophenyl)-benzamide moiety), which chelates the zinc ion in the HDAC active site; a linker region; and a "capping" group that interacts with the surface of the enzyme.[2][4] The specific arrangement of these components contributes to its potency and selectivity for HDAC1/2.
Q3: What are the typical solvents used for dissolving and reacting this compound precursors?
A3: The precursors to this compound are generally polar aromatic compounds. Common solvents used in their synthesis include polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF) for coupling reactions and other transformations.[5][6] The choice of solvent is critical and can significantly impact reaction yield and purity.
Q4: Is this compound commercially available?
A4: Yes, this compound is available from several chemical suppliers for research purposes only.[1][7] However, for larger quantities or specific research applications, in-house synthesis may be required.
Troubleshooting Guide for this compound Synthesis
The synthesis of this compound is a multi-step process. A common and critical step in the synthesis of N-(2-aminophenyl)-benzamide inhibitors is the final amide bond formation. Below are troubleshooting tips for this key reaction.
Problem 1: Low to no yield of the final this compound product in the amide coupling step.
-
Question: My amide coupling reaction between the carboxylic acid intermediate and o-phenylenediamine is failing or giving very low yields. What are the common causes and solutions?
-
Answer:
-
Inactive Coupling Reagent: Coupling reagents like HATU or HBTU are moisture-sensitive. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions. Consider using a different class of coupling agent, such as a carbodiimide (e.g., EDC with HOBt) or T3P, which can be effective for different substrates.
-
Inadequate Base: The base, typically a hindered amine like diisopropylethylamine (DIPEA), is crucial for deprotonating the carboxylic acid and neutralizing any acid formed. Ensure the base is pure, anhydrous, and used in the correct stoichiometric amount (typically 2-3 equivalents). Contamination with primary or secondary amines can lead to side products.[5]
-
Poor Activation of Carboxylic Acid: Allow for a "pre-activation" step where the carboxylic acid, coupling reagent, and base are stirred together for 5-15 minutes at room temperature before adding the amine (o-phenylenediamine).[5] This ensures the formation of the highly reactive activated ester intermediate.
-
Steric Hindrance: The substrates for this compound synthesis can be sterically bulky. If standard conditions fail, increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time (e.g., to 24 hours) may be necessary to drive the reaction to completion.[8]
-
Moisture Contamination: Water will hydrolyze the activated ester intermediate, preventing amide formation. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[5]
-
Problem 2: Multiple spots are observed on TLC, indicating a mixture of products and byproducts.
-
Question: My reaction mixture is complex, and purification is proving difficult. How can I minimize side reactions?
-
Answer:
-
Side Reaction with o-Phenylenediamine: o-Phenylenediamine has two amino groups. While one is intended to form the amide bond, the other can potentially react, leading to dimerization or other side products. A common strategy is to use a slight excess of the more valuable carboxylic acid precursor or to add the amine slowly to the activated acid to control the reaction.
-
Sub-optimal Temperature: While heat can improve yields for sterically hindered couplings, excessive temperatures can promote side reactions and decomposition. Monitor the reaction closely and use the minimum temperature necessary for conversion.
-
Incorrect Stoichiometry: Carefully control the stoichiometry. Using a large excess of the amine can sometimes lead to more side products. A 1.0 to 1.2 equivalent ratio of the amine to the carboxylic acid is a good starting point.
-
Problem 3: Difficulty in purifying the final this compound product.
-
Question: this compound appears to be a polar compound that is difficult to purify by standard silica gel chromatography. What purification strategies are recommended?
-
Answer:
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials, while washing with a saturated sodium bicarbonate solution can remove unreacted acidic starting materials and acidic byproducts from the coupling reagent.
-
Alternative Chromatography: For highly polar compounds that show poor retention on standard silica gel, consider alternative techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent method for purifying polar compounds using a polar stationary phase (like silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[9] Reversed-phase chromatography (C18 silica) may also be an effective option.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step to remove minor impurities and achieve high purity.
-
Quantitative Data Summary
The following table presents hypothetical data for a typical three-step synthesis of this compound, illustrating expected yields and purity levels. This data is for illustrative purposes and will vary based on experimental conditions.
| Step | Reaction | Molar Equiv. (vs. SM) | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (LC-MS) |
| 1 | Ether Synthesis | Reagent A: 1.2 | 12 | 80 | 85% | 97% |
| 2 | Ester Hydrolysis | LiOH: 3.0 | 4 | 25 | 95% | >99% |
| 3 | Amide Coupling | Amine: 1.1, HATU: 1.2, DIPEA: 2.5 | 18 | 25 | 65% | 96% |
Detailed Experimental Protocol: Amide Coupling
This protocol describes the final amide coupling step to synthesize this compound.
Materials:
-
Carboxylic acid intermediate (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Flame-dried round-bottom flask with stir bar
-
Nitrogen or Argon gas line
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, Anhydrous Na₂SO₄)
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the carboxylic acid intermediate (1.0 eq) to a flame-dried flask. Dissolve it in anhydrous DMF to a concentration of 0.1 M.
-
Activation: Add DIPEA (2.5 eq) to the solution, followed by HATU (1.2 eq).
-
Pre-activation: Stir the mixture at room temperature (25 °C) for 15 minutes. The solution may change color, indicating the formation of the activated ester.
-
Coupling: Add o-phenylenediamine (1.1 eq) to the reaction mixture in a single portion.
-
Reaction: Stir the reaction at room temperature for 18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (2x), sat. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid/oil by flash column chromatography or preparative HPLC to yield the final this compound product.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: HDAC1/2 signaling pathway and mechanism of this compound inhibition.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound CAS#: 3032392-39-2 [m.chemicalbook.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. biotage.com [biotage.com]
Technical Support Center: GK444 Long-Term Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers mitigate potential toxicity associated with the compound GK444 in long-term experimental settings. The information is based on established principles for managing toxicity of novel small molecule inhibitors in preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cell cultures ( > 7 days) treated with this compound, even at concentrations that are well-tolerated in short-term assays. What could be the cause?
A1: This is a common issue in long-term studies. Potential causes include:
-
Compound Instability: this compound may be degrading over time in the culture medium into a more toxic byproduct.
-
Cumulative Off-Target Effects: Low-level inhibition of unintended targets can become toxic over extended periods.
-
Induction of Cellular Stress Pathways: Prolonged exposure may activate stress responses (e.g., Endoplasmic Reticulum (ER) stress, oxidative stress) that eventually trigger apoptosis.
-
Metabolic Burden: The continuous processing of this compound by the cells may disrupt normal metabolic functions.
Q2: How can we confirm if compound degradation is the source of the observed toxicity?
A2: You can assess compound stability using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze samples of your culture medium containing this compound at different time points (e.g., 0, 24, 48, 72 hours) to check for degradation products.
Q3: What are the first steps to troubleshoot unexpected in-vivo toxicity (e.g., weight loss, organ damage) in our animal models?
A3: For in-vivo studies, a systematic approach is crucial:
-
Dose De-escalation: Begin by reducing the dose to see if a therapeutic window with lower toxicity can be identified.
-
Refine Dosing Schedule: Switch from daily to intermittent dosing (e.g., every other day, or 5 days on/2 days off) to allow for physiological recovery.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug concentration in plasma is within the expected range and correlates with target engagement. Unexpectedly high exposure can lead to toxicity.
-
Histopathology: Conduct a thorough histological analysis of major organs (liver, kidney, spleen, heart) to identify specific sites of toxicity.
Troubleshooting Guides
Guide 1: Managing Off-Target Kinase Inhibition
If you suspect the observed toxicity is due to off-target effects, a logical workflow can help identify and mitigate the issue.
Guide 2: Investigating Cellular Stress Pathways
Prolonged target inhibition can induce chronic cellular stress. This guide outlines how to investigate and potentially alleviate it.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the kind of information needed to assess and mitigate toxicity.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition at 1µM | Potential Toxicity Link |
|---|---|---|---|
| Primary Target | 5 | 99% | Efficacy |
| Off-Target A (e.g., VEGFR2) | 250 | 80% | Angiogenesis effects |
| Off-Target B (e.g., SRC) | 800 | 55% | Platelet, bone homeostasis |
| Off-Target C (e.g., JNK1) | 1,500 | 30% | Stress pathway activation |
Table 2: Dose-Response Effect of this compound on Toxicity Markers in HCT116 cells (7-day incubation)
| This compound Conc. (nM) | Cell Viability (% of control) | Caspase 3/7 Activity (Fold Change) | CHOP mRNA (Fold Change) |
|---|---|---|---|
| 10 | 98% ± 4% | 1.1 ± 0.2 | 1.5 ± 0.4 |
| 50 | 85% ± 7% | 2.5 ± 0.5 | 4.8 ± 1.1 |
| 200 | 40% ± 9% | 8.9 ± 1.2 | 15.2 ± 2.5 |
| 500 | 15% ± 5% | 15.4 ± 2.1 | 28.6 ± 3.0 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment (Real-Time Glo™ MT Cell Viability Assay)
This protocol is designed to measure cell viability continuously over several days, which is more informative than endpoint assays for long-term studies.
Materials:
-
Real-Time Glo™ MT Cell Viability Reagent
-
White, clear-bottom 96-well cell culture plates
-
Cells of interest
-
This compound compound stock
-
Plate-reading luminometer
Methodology:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a low density that allows for logarithmic growth over the intended study duration (e.g., 1,000-2,000 cells/well). Incubate for 24 hours.
-
Reagent Preparation: On the day of treatment, dilute the Real-Time Glo™ Reagent 1:1000 directly into the culture medium that will be used for the experiment.
-
Dosing: Prepare serial dilutions of this compound in the medium containing the viability reagent. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Measurement:
-
Take an initial luminescence reading immediately after dosing (Time 0).
-
Return the plate to the incubator.
-
Take subsequent readings at desired intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7-10 days).
-
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control at each time point to determine the relative cell viability.
Protocol 2: Western Blot for ER Stress Markers
This protocol allows for the detection of key proteins involved in the Unfolded Protein Response (UPR), a major ER stress pathway.
Materials:
-
Cells cultured with and without this compound for the desired duration.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-CHOP, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescence substrate, and visualize the protein bands using a digital imager. Use β-actin as a loading control to normalize the data.
how to control for GK444 instability in solution
Disclaimer: Specific stability data for GK444 in solution is not publicly available. This guide is based on general principles for small molecule inhibitors and compounds with similar structural features, such as N-(2-aminophenyl)-benzamides. Researchers should perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. Can I still use it?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one. Using a potentially degraded solution can lead to inconsistent and unreliable experimental results.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Do not use a solution that has precipitated. Before preparing a new stock, centrifuge the vial to pellet any undissolved powder. To prevent this, consider the following:
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider preparing and storing the stock at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can compromise stability.[1] Aliquot your stock solution into single-use volumes.
Q3: What is the best way to store my this compound stock solution?
Proper storage is critical to maintain the integrity of this compound.[2]
-
Solid Form: Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier.[2]
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials and store at -20°C or -80°C.[1] To minimize degradation, protect from light by using amber vials or by wrapping vials in foil.[1] For compounds susceptible to oxidation, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.[1]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results and a loss of compound activity are common signs of degradation in solution.[1] The amide group in this compound's structure can be susceptible to hydrolysis, especially at non-neutral pH, and other potential degradation pathways include oxidation and photolysis.[3][4][5][6] It is crucial to rule out instability as a cause for variability. A simple way to check is to measure the activity of a freshly prepared solution against an older one. For a more definitive answer, a formal stability study using HPLC is recommended (see Experimental Protocols section).
Troubleshooting Guides
Issue: Rapid Loss of this compound Activity in Aqueous Assay Buffer
This guide addresses the common problem of a compound losing efficacy after dilution from a DMSO stock into an aqueous medium for an experiment.
| Possible Cause | Suggested Solution |
| Hydrolysis | The N-(2-aminophenyl)-benzamide structure contains an amide bond, which can be susceptible to acid- or base-catalyzed hydrolysis.[4][6] Ensure the pH of your aqueous buffer is stable and ideally close to neutral (pH 7.0-7.4). Use a suitable buffering agent to maintain the pH throughout your experiment.[3] |
| Oxidation | Components in your media or exposure to atmospheric oxygen can cause oxidative degradation.[3][5] If you suspect oxidation, try de-gassing your buffer before use. The addition of antioxidants may be considered, but their compatibility with the assay must be verified.[3] |
| Photodegradation | Many aromatic compounds are sensitive to light. Exposure to UV or even ambient lab light can cause degradation.[1][3][5] Perform experiments under subdued lighting and use amber-colored or foil-wrapped plates and tubes. |
| Precipitation | The compound may be precipitating out of the aqueous solution upon dilution from the DMSO stock, which is often mistaken for instability.[2] Try lowering the final concentration of this compound in your assay. You can also slightly increase the percentage of DMSO (though it should be kept as low as possible, typically <0.5%, and a vehicle control is essential).[2] |
Quantitative Data Summary
Since no specific stability data for this compound is available, the following table presents hypothetical data to illustrate how to summarize results from a stability study. This data shows the percent of an intact small molecule inhibitor remaining over time under various storage conditions, as determined by HPLC analysis.
| Storage Condition | Solvent | Time = 0 | Time = 24h | Time = 72h | Time = 1 week |
| -80°C, Dark | DMSO | 100% | 99.8% | 99.5% | 99.2% |
| -20°C, Dark | DMSO | 100% | 99.5% | 98.9% | 98.1% |
| 4°C, Dark | DMSO | 100% | 97.2% | 92.1% | 85.4% |
| Room Temp, Dark | DMSO | 100% | 91.5% | 78.3% | 60.7% |
| Room Temp, Light | DMSO | 100% | 85.1% | 62.5% | 41.2% |
| 37°C, in PBS (pH 7.4) | PBS + 0.1% DMSO | 100% | 88.6% | 70.3% | Not Recommended |
| 37°C, in Media + 10% FBS | Media + 0.1% DMSO | 100% | 92.3% | 79.8% | Not Recommended |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general procedure to quantify the chemical stability of this compound in a specific solution over time. A validated, stability-indicating HPLC method is required.[7]
1. Objective: To determine the percentage of intact this compound remaining after incubation under specific conditions (e.g., in assay buffer at 37°C).
2. Materials:
-
This compound solid powder
-
DMSO (HPLC grade)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)[7]
-
0.22 µm syringe filters
3. Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the test solution by diluting the this compound stock into your chosen aqueous buffer to the final working concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL). Stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[2] This will serve as your baseline reference.[1]
-
Incubation: Incubate the remaining working solution under the desired test conditions (e.g., in a 37°C incubator, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), withdraw another aliquot and immediately quench it with cold acetonitrile as done for the T=0 sample.
-
Sample Analysis:
-
Centrifuge all quenched samples to pellet any precipitated proteins or salts.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze each sample by a validated HPLC method. The method must be able to separate the parent this compound peak from any potential degradant peaks.[7]
-
-
-
Data Analysis:
-
Record the peak area of the intact this compound for each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.[8]
-
Formula: % Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100
-
Visualizations
Caption: A workflow for troubleshooting small molecule inhibitor instability.
Caption: Factors contributing to potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing batch-to-batch variability of GK444
Welcome to the technical support center for GK444. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on understanding and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression. This mechanism underlies its potential therapeutic applications in oncology and fibrosis.[1]
Q2: We are observing a significant difference in the potency (IC50) of this compound between two different batches. What could be the cause?
Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors:[1][2]
-
Purity: The purity of each batch may differ. Even small amounts of impurities can interfere with the assay or compete with the inhibitor, leading to altered potency.
-
Compound Integrity: The compound may have degraded during storage or shipping. This is particularly relevant if the compound has been exposed to light, moisture, or repeated freeze-thaw cycles.[1]
-
Solubility: Inconsistent solubility between batches can lead to different effective concentrations in your experiments.[1]
-
Polymorphism: Different batches may have different crystalline forms (polymorphs), which can affect solubility and bioavailability.[3]
Q3: How should I properly store and handle this compound to ensure its stability?
To ensure the stability and integrity of this compound, proper storage and handling are critical.[4]
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
Working Solutions: When preparing working solutions, allow the stock solution to fully thaw and come to room temperature before opening the vial to prevent condensation.
Q4: Can the solvent used to dissolve this compound affect my experimental results?
Yes, the choice and quality of the solvent can significantly impact your results.[1]
-
Solvent Purity: Always use a high-purity, anhydrous grade solvent. Impurities in the solvent can react with the compound or interfere with the assay.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your assay should be kept to a minimum (typically <0.5%) and should be consistent across all experiments, including vehicle controls.[1] High concentrations of some organic solvents can have their own biological effects.
Troubleshooting Guides
Issue: Inconsistent IC50 values between batches of this compound
This guide provides a systematic approach to identifying and resolving issues arising from batch-to-batch variability of this compound.
Step 1: Confirm the Variability
The first step is to confirm that the observed variability is due to the new batch of this compound and not experimental error.
-
Repeat the experiment: Use both the old and new batches in the same experiment, alongside a vehicle control.
-
Check experimental parameters: Ensure all other reagents, cell lines, and experimental conditions are consistent.
Step 2: Characterize the New Batch
If the variability is confirmed, the next step is to characterize the new batch of this compound.
-
Purity Assessment: Determine the purity of the new batch using High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Confirm the identity of the compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Test: Assess the solubility of the new batch in your experimental buffer.
Step 3: Mitigate the Variability
Based on the characterization, you can take steps to mitigate the variability.
-
Concentration Adjustment: If the purity of the new batch is lower, you may need to adjust the concentration to achieve the desired effective concentration.
-
Alternative Solvent: If solubility is an issue, consider using a different solvent or a co-solvent system.
-
Contact the Supplier: If you suspect a quality issue with the new batch, contact the supplier and provide them with your characterization data.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability Data for this compound
| Parameter | Batch A | Batch B |
| Purity (by HPLC) | 99.5% | 97.2% |
| HDAC1 IC50 (nM) | 105 | 152 |
| HDAC2 IC50 (nM) | 95 | 140 |
| Cell-based IC50 (µM) | 4.2 | 6.8 |
| Aqueous Solubility (µg/mL) | 55 | 42 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of a given batch of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms to determine the purity of the new batch relative to the standard.
Protocol 2: In Vitro HDAC Activity Assay
Objective: To determine the IC50 of this compound against HDAC1 and HDAC2.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
This compound (new and reference batches)
Procedure:
-
In a 96-well plate, add 25 µL of serially diluted this compound (or vehicle control) to triplicate wells.
-
Add 50 µL of HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the HDAC substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of HDAC1/2 action and its inhibition by this compound.
References
Technical Support Center: Optimizing Incubation Time for GK444
Introduction to GK444: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common occurrence in many cancers, making it a key target for therapeutic development.[4][5] This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
For initial experiments, a 24-hour incubation period is a common starting point for assessing effects on downstream signaling and cell viability.[6] However, the optimal time can vary significantly depending on the cell line and the specific biological endpoint being measured. For more immediate effects on protein phosphorylation, shorter incubation times of 2 to 8 hours may be sufficient. For long-term assays such as cell proliferation or apoptosis, incubation times of 48 to 72 hours may be necessary.[6]
Q2: How do I determine the optimal concentration of this compound to use?
The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for a new small molecule inhibitor might be from 0.1 µM to 10 µM.[7]
Q3: What is the best solvent for this compound and how should I prepare stock solutions?
This compound is most soluble in dimethyl sulfoxide (DMSO). High-concentration stock solutions (e.g., 10 mM) should be prepared in anhydrous DMSO.[8] It is recommended to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells?
The most direct way to confirm this compound activity is to measure the phosphorylation status of Akt, a key downstream target of PI3K. A decrease in phosphorylated Akt (p-Akt) at Ser473 or Thr308 upon this compound treatment indicates successful target engagement.[5] This can be assessed by Western blotting.[9][10]
Q5: Should I change the medium during a long incubation with this compound?
For experiments extending beyond 48 hours, it is advisable to replenish the medium containing this compound. This ensures that the inhibitor concentration remains stable and that the cells have sufficient nutrients, which is especially important for longer-term proliferation or viability assays.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on p-Akt levels or cell viability. | 1. Incubation time is too short: The selected time point may not be sufficient to observe a significant biological response. 2. Inhibitor concentration is too low: The concentration used may be below the effective range for the specific cell line. 3. Cell line is resistant: The cell line may have mutations downstream of PI3K or compensatory signaling pathways.[1] 4. Inhibitor instability: this compound may be degrading in the cell culture medium over time.[8] | 1. Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal incubation duration.[9] 2. Conduct a dose-response analysis to determine the IC50 value for your cell line.[11] 3. Verify the genetic background of your cell line and consider using a positive control cell line known to be sensitive to PI3K inhibition. 4. Prepare fresh dilutions of this compound for each experiment. For long incubations, consider replenishing the medium and inhibitor every 24-48 hours.[6] |
| High levels of cell death observed, even at low concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target effects: At higher concentrations, this compound may inhibit other essential kinases.[7] 3. Cell line sensitivity: The cell line may be particularly sensitive to the inhibition of the PI3K/Akt pathway.[11] | 1. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[8] Include a vehicle-only control in your experiments. 2. Use the lowest effective concentration of this compound that achieves the desired level of target inhibition. 3. Reduce the incubation time to determine the minimum duration required to observe the desired effect. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell density, passage number, or overall cell health can affect outcomes.[6] 2. Inconsistent inhibitor preparation: Errors in pipetting or serial dilutions can lead to variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can alter the effective inhibitor concentration. | 1. Use cells with a consistent and low passage number. Ensure uniform cell seeding density. 2. Prepare a master mix of the this compound dilution to be added to all relevant wells to ensure consistency.[8] 3. Avoid using the outer wells of multi-well plates for critical measurements, or fill them with sterile PBS to minimize evaporation. |
Data Presentation
Table 1: Effect of this compound Incubation Time on Akt Phosphorylation (p-Akt Ser473) in Various Cancer Cell Lines.
| Cell Line | This compound Conc. (µM) | 2 hours (% of Control) | 8 hours (% of Control) | 24 hours (% of Control) |
| MCF-7 (Breast Cancer) | 1 | 45% | 22% | 15% |
| PC-3 (Prostate Cancer) | 1 | 60% | 35% | 25% |
| A549 (Lung Cancer) | 1 | 85% | 65% | 50% |
Table 2: Time-Dependent IC50 Values of this compound on Cell Viability.
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| MCF-7 | 5.2 | 2.1 | 0.9 |
| PC-3 | 8.9 | 4.5 | 2.3 |
| A549 | 15.6 | 9.8 | 6.4 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p-Akt Inhibition
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO).
-
Time-Course Harvest: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), wash the cells with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.[12]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.[14]
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal for each time point.
Protocol 2: Cell Viability Assay to Determine Time-Dependent IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[11]
-
Serial Dilutions: Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).[11]
-
Time-Course Treatment: Treat the cells with the this compound dilutions or vehicle control. Incubate the plates for various durations, such as 24, 48, and 72 hours.[6]
-
Cell Viability Measurement: At each time point, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[15]
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value for each incubation time.[16]
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time in cell culture.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GK444 and Other HDAC Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel histone deacetylase (HDAC) inhibitor, GK444, with established HDAC inhibitors: Vorinostat (SAHA), Romidepsin, Panobinostat, and Belinostat. The following sections present a comprehensive overview of their comparative efficacy, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy of HDAC Inhibitors
The therapeutic potential of HDAC inhibitors is often initially assessed by their potency in inhibiting specific HDAC enzymes and their efficacy in cancer cell lines. The following tables summarize the available quantitative data for this compound and other prominent HDAC inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Other Class I/II HDACs | Citation(s) |
| This compound | 100 | 92 | - | Selective for HDAC1/2 | [1][2] |
| Vorinostat (SAHA) | 10 | - | 20 | Pan-HDAC inhibitor | [3] |
| Romidepsin | 36 | 47 | - | Potent against HDAC1/2 | [4] |
| Panobinostat | <13.2 (for most Class I, II, IV) | <13.2 (for most Class I, II, IV) | <13.2 (for most Class I, II, IV) | Pan-HDAC inhibitor | [5] |
| Belinostat | - | - | - | Pan-HDAC inhibitor (IC50 = 27 nM in HeLa cell extracts) | [6] |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Citation(s) |
| This compound | Caco-2 (Colon Carcinoma) | - | 4.1 | [1][2] |
| Vorinostat (SAHA) | HCT-116 (Colon Carcinoma) | - | 1.64 | [7] |
| Romidepsin | Hut-78 (T-cell lymphoma) | MTT Assay | 0.00636 | [8] |
| Panobinostat | HCT-116 (Colon Carcinoma) | - | 0.0055 - 0.0259 | [5] |
| Belinostat | HCT116 (Colon Carcinoma) | Clonogenic Assay | 0.2 - 3.4 | [6] |
Table 3: Comparative Effects in Preclinical Lung Fibrosis Models
| Inhibitor | Model | Key Findings | Citation(s) |
| This compound | Bleomycin-induced lung fibrosis in mice | Reduces TGF-β1 induced COL1A1 mRNA levels. | [1][2] |
| Vorinostat (SAHA) | Bleomycin-induced lung fibrosis in mice | Ameliorates pulmonary fibrosis. | [9] |
| Panobinostat | Bleomycin-induced lung fibrosis in rats | Demonstrated an anti-fibrotic effect. | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
HDAC Activity Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., Trichostatin A).
-
384-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HDAC enzyme to each well, except for the negative control wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.[11][12]
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., Caco-2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the HDAC inhibitors in the complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO, if used for dilution).
-
Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[13][14]
-
Clonogenic Assay
This assay assesses the long-term effect of HDAC inhibitors on the ability of single cells to form colonies.
-
Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
HDAC inhibitors
-
6-well cell culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of the HDAC inhibitors for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.
-
When colonies are visible, remove the medium, wash the cells with PBS, and fix them with a fixing solution (e.g., methanol).
-
Stain the colonies with crystal violet solution for about 15-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
-
Bleomycin-Induced Lung Fibrosis Mouse Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of HDAC inhibitors.
-
Animals and Reagents:
-
Mice (e.g., C57BL/6 strain)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic agent
-
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic.
-
Induce lung fibrosis by a single intratracheal instillation of bleomycin (e.g., 1-5 mg/kg) in sterile saline. Control mice receive saline only.
-
Administer the test compound (e.g., this compound) or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injection) starting at a specific time point relative to bleomycin administration (prophylactic or therapeutic).
-
Monitor the mice for a defined period (e.g., 14-21 days) for signs of distress and body weight changes.
-
At the end of the study, euthanize the mice and collect the lungs.
-
Assess the extent of lung fibrosis through various methods:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic genes such as Col1a1 and Acta2 (α-SMA).
-
Protein Analysis (Western Blot/ELISA): Measure the protein levels of fibrotic markers.[15]
-
-
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their therapeutic effects by modulating the acetylation status of both histone and non-histone proteins, thereby influencing gene expression and various signaling pathways.
General Mechanism of HDAC Inhibition
The fundamental mechanism of action for all HDAC inhibitors involves the blockage of the active site of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.
Caption: General mechanism of HDAC inhibition leading to gene transcription.
Comparative Signaling Pathways
While the general mechanism is shared, different HDAC inhibitors can exhibit distinct effects on various signaling pathways, contributing to their specific efficacy profiles.
Caption: Comparative effects of HDAC inhibitors on key signaling pathways.
-
This compound: The anti-fibrotic activity of this compound is linked to its ability to reduce the expression of TGF-β1 induced profibrotic genes.[1][2]
-
Vorinostat: Has been shown to modify the T-cell receptor, MAPK, and JAK-STAT signaling pathways.[16]
-
Panobinostat: Can inactivate the Akt/FOXM1 signaling pathway and inhibit the JAK/STAT pathway.[17][18]
-
Belinostat: Can reactivate the TGF-β receptor II, leading to the suppression of survivin and induction of cancer cell death.[19]
Conclusion
References
- 1. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Romidepsin targets multiple survival signaling pathways in malignant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. The histone deacetylase inhibitor vorinostat prevents TNFα-induced necroptosis by regulating multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 15. Molecular mechanisms underlying the clinical efficacy of panobinostat involve Stochasticity of epigenetic signaling, sensitization to anticancer drugs, and induction of cellular cell death related to cellular stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vorinostat suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sanguinebio.com [sanguinebio.com]
- 19. Romidepsin and afatinib abrogate JAK-STAT signaling and elicit synergistic antitumor effects in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Antifibrotic Effects of the Selective 5-HT2B Receptor Inhibitor AM1476: A Comparative Analysis
Disclaimer: No public information was found for a compound designated "GK444." This guide provides a comprehensive overview of the antifibrotic effects of AM1476 , a potent and selective 5-hydroxytryptamine 2B receptor (5-HT2BR) antagonist, which may serve as a relevant case study. AM1476 has demonstrated significant antifibrotic efficacy in multiple preclinical models of fibrotic diseases.[1][2][3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of AM1476's performance with other antifibrotic agents, supported by experimental data.
Overview of AM1476's Antifibrotic Activity
AM1476 is an orally bioavailable small molecule that selectively targets the peripheral 5-HT2B receptor.[1] Its antifibrotic properties have been evaluated in various in vivo and ex vivo models, demonstrating its potential to halt and even reverse the progression of established fibrosis in skin and lung tissues.[4] The mechanism of action involves the inhibition of 5-HT2BR signaling, which plays a crucial role in the activation of fibroblasts and the subsequent deposition of extracellular matrix (ECM), key events in the pathogenesis of fibrosis.[5][6][7][8]
Comparative Efficacy of AM1476 in Preclinical Models
The antifibrotic effects of AM1476 have been benchmarked against existing therapies, such as nintedanib and mycophenolate mofetil, in various animal models of systemic sclerosis (SSc) and pulmonary fibrosis.
In Vivo Models of Fibrosis
Table 1: Comparison of AM1476 Efficacy in Murine Models of Fibrosis
| Model | Treatment Group | Key Efficacy Readouts | Outcome | Reference |
| Bleomycin-Induced Pulmonary Fibrosis | AM1476 | - Reduced Ashcroft scores- Decreased collagen-covered area- Lowered hydroxyproline content | Efficacy comparable to nintedanib in reducing lung fibrosis.[1] | [1] |
| Nintedanib | - Reduced Ashcroft scores- Decreased collagen-covered area- Lowered hydroxyproline content | Established benchmark for antifibrotic effect in this model. | [1] | |
| Chronic Graft-versus-Host Disease (cGvHD) - Induced Skin Fibrosis | AM1476 (10 mg/kg qd and bid) | - Reduced dermal thickening- Decreased hydroxyproline content- Lower myofibroblast counts | Significantly reduced skin fibrosis compared to vehicle-treated mice.[1] | [1] |
| Tight-skin (Tsk-1) Mouse Model of SSc | AM1476 | - Reduced dermal thickening- Decreased hydroxyproline content- Lower myofibroblast counts | Demonstrated antifibrotic effects in this genetic model of skin fibrosis.[1] | [1] |
Ex Vivo Human Tissue Model
Table 2: Efficacy of AM1476 in Precision-Cut Skin Slices (PCS) from SSc Patients
| Model | Treatment Group | Key Efficacy Readouts | Outcome | Reference |
| Precision-Cut Skin Slices (SSc Patients) | AM1476 | - Reduced expression of SSc-specific signature genes | Showed more pronounced regulation of fibroblast activation and fibrotic remodeling-related terms compared to mycophenolate mofetil.[1][2] | [1][2] |
| Mycophenolate Mofetil | - Regulation of SSc-specific signature genes | Less pronounced effect on fibrosis-related gene expression compared to AM1476.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key experimental models used to validate the antifibrotic effects of AM1476 are provided below.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to mimic idiopathic pulmonary fibrosis (IPF).[9][10]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.005 U/g of body weight) is administered to anesthetized mice.[10][11] Control animals receive an equal volume of sterile saline.
-
Treatment: AM1476 or a comparator drug (e.g., nintedanib) is administered, typically via oral gavage, starting at a specific time point after bleomycin instillation and continuing for the duration of the study (e.g., 21 days).
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Sirius Red) to visualize collagen deposition. Fibrosis is often quantified using the Ashcroft scoring system.[9]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[1]
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell counts and cytokine levels.[9]
-
Tight-skin (Tsk-1) Mouse Model
The Tsk-1 mouse has a spontaneous mutation in the fibrillin-1 gene, leading to skin fibrosis that resembles scleroderma.[12][13][14]
-
Animal Model: B6.CgFbn1(Tsk)+/+ mice are used.
-
Treatment: AM1476 is administered to the mice, often in their drinking water or via oral gavage, for a specified period (e.g., 8 weeks).[13]
-
Assessment of Fibrosis:
-
Skin Thickness: Dermal thickness is measured from histological sections stained with Hematoxylin and Eosin (H&E).[1]
-
Collagen Content: Skin biopsies are analyzed for hydroxyproline content.[13]
-
Myofibroblast Counts: Immunohistochemistry is used to identify and quantify α-smooth muscle actin (α-SMA)-positive myofibroblasts in the skin.[1]
-
Chronic Graft-versus-Host Disease (cGvHD) Model of Skin Fibrosis
This model recapitulates the sclerodermatous skin changes seen in human cGVHD.[15][16][17]
-
Induction of cGVHD: Bone marrow and T cells from a donor mouse strain are transplanted into a major histocompatibility complex (MHC)-matched, allogeneic recipient mouse strain following sublethal irradiation. A common model involves transplanting cells from female donors into male recipients.[15]
-
Treatment: AM1476 is administered to the recipient mice after the development of cGVHD symptoms.
-
Assessment of Fibrosis:
Ex Vivo Precision-Cut Skin Slices (PCS)
This model uses human tissue to provide more translationally relevant data.[18][19][20][21]
-
Tissue Source: Skin biopsies are obtained from patients with systemic sclerosis.
-
Slice Preparation: Precision-cut skin slices of a specific thickness (e.g., 250 µm) are prepared using a microtome.[22]
-
Culture and Treatment: The slices are cultured in a suitable medium and treated with AM1476 or a comparator drug for a defined period.
-
Analysis:
-
Gene Expression Analysis: RNA is extracted from the tissue slices, and the expression of fibrosis-related genes is analyzed using techniques like quantitative real-time PCR (RT-qPCR) or RNA sequencing.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental designs, the following diagrams are provided.
Caption: 5-HT2BR signaling pathway in fibrosis and the inhibitory action of AM1476.
References
- 1. Antifibrotic effects of specific targeting of the 5‐hydroxytryptamine 2B receptor (5‐HT2BR) in murine models and ex vivo models of scleroderma skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effects of specific targeting of the 5-hydroxytryptamine 2B receptor (5-HT2BR) in murine models and ex vivo models of scleroderma skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AnaMar Announces Positive Phase I Data for its Phase II [globenewswire.com]
- 5. Pathological Insight into 5-HT2B Receptor Activation in Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-HT2 and 5-HT2B antagonists attenuate pro-fibrotic phenotype in human adult dermal fibroblasts by blocking TGF-β1 induced non-canonical signaling pathways including STAT3 : implications for fibrotic diseases like scleroderma [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. expertperspectives.com [expertperspectives.com]
- 17. Sclerotic-type chronic GVHD of the skin: clinical risk factors, laboratory markers, and burden of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Precision-cut tissue slices: a novel ex vivo model for fibrosis research | Semantic Scholar [semanticscholar.org]
- 19. Fibrofind - Human tissue precision-cut slices (PCS) [fibrofind.com]
- 20. Evaluation of fibrosis in precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to HDAC Inhibitors: GK444 versus Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two histone deacetylase (HDAC) inhibitors: GK444 and Trichostatin A (TSA). The information presented here is intended to assist researchers in making informed decisions for their experimental designs in cancer research, epigenetics, and drug discovery.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes. This mechanism has established HDACis as a promising class of therapeutic agents.
This compound is a novel synthetic HDAC inhibitor belonging to the N-(2-aminophenyl)-benzamide class. It has shown promising antiproliferative and antifibrotic activities.
Trichostatin A (TSA) is a natural product derived from Streptomyces hygroscopicus. It is a potent and reversible inhibitor of class I and II HDACs and is widely used as a research tool in studies of epigenetics and cancer biology.
Performance Data in HDAC Inhibition Assays
The following table summarizes the inhibitory activity of this compound and Trichostatin A against various HDAC isoforms. It is important to note that the data presented here are compiled from different sources and experimental conditions. Therefore, a direct comparison of potency should be made with caution.
| Inhibitor | Target HDAC Isoform(s) | IC50 Value(s) | Source(s) |
| This compound | HDAC1 | 100 nM | [1][2][3][4] |
| HDAC2 | 92 nM | [1][2][3][4] | |
| Trichostatin A | Pan-HDAC (Class I/II) | ~1.8 nM (in cell-free assays) | [5][6] |
| HDAC1 | 0.4 nM - 20 nM | [5][7][8] | |
| HDAC3 | ~20 nM | [7] | |
| HDAC4 | 38 nM - slightly resistant | [5][7] | |
| HDAC6 | 8.6 nM - 20 nM | [5] | |
| HDAC10 | ~20 nM | [7] |
Mechanism of Action
Both this compound, as an N-(2-aminophenyl)-benzamide, and Trichostatin A, a hydroxamic acid, function by chelating the zinc ion (Zn2+) present in the active site of class I and II HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones and other protein targets. The resulting hyperacetylation of histones leads to a more open chromatin structure, facilitating gene expression.
Experimental Protocols
Below are generalized protocols for common HDAC inhibition assays. These can be adapted for the specific comparison of this compound and Trichostatin A.
In Vitro Fluorometric HDAC Activity Assay
This assay measures the activity of purified HDAC enzymes.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
HDAC inhibitors: this compound and Trichostatin A (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Trichostatin A in assay buffer.
-
In a 96-well plate, add the diluted inhibitors. Include wells with assay buffer only (no inhibitor control) and wells for a blank (no enzyme).
-
Add the purified HDAC enzyme to all wells except the blank.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Cell-Based HDAC Activity Assay
This assay measures HDAC activity within intact cells.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate (e.g., HDAC-Glo™ I/II Substrate)
-
Lysis and developer reagent
-
HDAC inhibitors: this compound and Trichostatin A
-
96-well white microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Trichostatin A for a desired period (e.g., 4-24 hours).
-
Add the cell-permeable HDAC substrate to the cells and incubate according to the manufacturer's instructions.
-
Lyse the cells and initiate the developer reaction by adding the appropriate reagent.
-
Incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values based on the reduction in signal in inhibitor-treated wells compared to untreated controls.
Conclusion
Both this compound and Trichostatin A are effective inhibitors of class I and II HDAC enzymes. TSA is a well-characterized, potent pan-HDAC inhibitor, making it a valuable tool for broad studies of HDAC function. This compound demonstrates selectivity for HDAC1 and HDAC2, suggesting its potential for more targeted therapeutic applications with potentially fewer off-target effects compared to pan-HDAC inhibitors. The choice between these two compounds will depend on the specific research question, the desired isoform selectivity, and the experimental context. For definitive comparative studies, it is recommended to evaluate both inhibitors in parallel using standardized assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial-mesenchymal transition in retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of histone deacetylase activity by trichostatin A and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GK444 and Entinostat on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two histone deacetylase (HDAC) inhibitors, GK444 and Entinostat, with a focus on their impact on gene expression. While both compounds target HDAC enzymes, their distinct selectivity profiles suggest differential effects on cellular transcription and signaling pathways. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key concepts to aid in the understanding of their mechanisms of action.
Introduction to this compound and Entinostat
Entinostat (MS-275, SNDX-275) is a well-characterized, orally bioavailable benzamide HDAC inhibitor with selectivity for Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.[1][2] It has been extensively evaluated in clinical trials for various malignancies, including breast cancer and hematologic cancers.[3][4] Its effects on gene expression are broad, leading to cell cycle arrest, apoptosis, and modulation of the immune response.[1][4][5]
This compound is a more recently identified N-(2-aminophenyl)-benzamide inhibitor with high selectivity for HDAC1 and HDAC2. Preclinical studies have highlighted its potential anti-proliferative and anti-fibrotic activities. A key reported effect of this compound is the reduction of TGF-β1 induced collagen type I alpha 1 (COL1A1) mRNA levels in human lung fibroblasts, suggesting a role in modulating fibrotic pathways.
Mechanism of Action and Specificity
Both this compound and Entinostat function by inhibiting HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and thereby altering gene expression.[2] However, their differing selectivity for HDAC isoforms is a critical determinant of their downstream biological effects.
| Feature | This compound | Entinostat |
| HDAC Isoform Selectivity | Selective for HDAC1 and HDAC2 | Selective for Class I (HDAC1, 2, 3) and Class IV HDACs[1] |
| Reported Biological Activities | Anti-proliferative, Anti-fibrotic | Anti-proliferative, Apoptotic, Immunomodulatory[1][4] |
Comparative Analysis of Gene Expression
Due to a significant disparity in the publicly available research, a direct quantitative comparison of the global transcriptomic effects of this compound and Entinostat is challenging. Extensive gene expression data from microarray and RNA-seq studies are available for Entinostat, while data for this compound is currently limited to its effect on specific genes in the context of fibrosis.
Entinostat: A Broad Regulator of Gene Expression
Studies have demonstrated that Entinostat induces robust and widespread changes in gene expression, affecting thousands of genes in various cancer cell lines.[1] These changes are fundamental to its anti-tumor activities.
Table 1: Selected Genes and Pathways Modulated by Entinostat
| Gene/Pathway | Effect of Entinostat | Biological Consequence | Cell Type/Model | Reference |
| CDKN1A (p21) | Upregulation | Cell cycle arrest at G1/S phase | T24 bladder and MDA breast carcinoma cells | [6][7] |
| Tumor Neoantigens | Downregulation (in vivo) | Immune-mediated tumor rejection | Murine bladder cancer model | [1] |
| MHC Class II genes | Upregulation | Enhanced antigen presentation and anti-tumor immunity | Murine Lewis lung carcinoma model | [5] |
| FOXP3 | Downregulation | Suppression of regulatory T cell function | Murine renal and prostate cancer models | [3] |
| Her-2 (ERBB2) | Downregulation | Restoration of sensitivity to aromatase inhibitors | Letrozole-resistant breast cancer cells | [7] |
| Aromatase (CYP19A1) | Upregulation | Increased local estrogen synthesis | Letrozole-resistant breast cancer cells | [7] |
| MS4A1 (CD20) | Upregulation | Enhanced anti-tumor activity of rituximab | B-cell lymphoma cell lines | [8] |
| Immune-related pathways | Upregulation | Promotion of an inflamed tumor microenvironment | Murine bladder cancer model | [1] |
This compound: A Selective Modulator of Fibrotic Pathways
The primary reported effect of this compound on gene expression is its ability to counteract the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).
Table 2: Gene Modulation by this compound
| Gene | Effect of this compound | Biological Consequence | Cell Type/Model |
| COL1A1 | Reduction of TGF-β1 induced mRNA levels | Attenuation of collagen deposition and fibrosis | Primary normal human lung fibroblasts |
Signaling Pathways
The differential HDAC selectivity of this compound and Entinostat leads to the modulation of distinct signaling pathways.
Figure 1. Simplified signaling pathways modulated by this compound and Entinostat.
Experimental Protocols
A generalized workflow for analyzing the effects of HDAC inhibitors on gene expression is outlined below. This protocol is representative of the methodologies used in the cited studies for Entinostat.
Gene Expression Analysis Workflow
Figure 2. A typical experimental workflow for gene expression analysis.
Detailed Methodologies from Cited Entinostat Studies:
-
Cell Lines and Treatment: B-cell lymphoma cell lines (rituximab-sensitive and -resistant) were exposed to 0.5 µmol/l Entinostat or vehicle for 24 hours.[8]
-
Gene Expression Profiling: The Illumina HumanHT-12v4 whole-genome gene expression array was used for expression profiling in triplicate for each cell line. Raw intensity data was background-subtracted, log2 transformed, and quantile normalized.[8]
-
RNA-Seq Analysis: Murine bladder tumors were harvested after 7 days of Entinostat treatment. RNA was extracted, and transcriptome profiling was performed by RNA-Seq.[1]
-
Quantitative Real-Time PCR (qPCR): To confirm microarray or RNA-seq findings, total RNA was extracted, converted to cDNA, and specific gene expression was quantified using TaqMan Gene Expression assays.[7][8]
Conclusion
This compound and Entinostat are both promising HDAC inhibitors with distinct isoform selectivities that translate into different effects on gene expression and cellular pathways. Entinostat has been shown to be a broad-acting epigenetic modulator, impacting a wide array of genes involved in cancer cell proliferation, survival, and immune recognition. The wealth of transcriptomic data for Entinostat provides a solid foundation for understanding its multifaceted anti-tumor activity.
In contrast, the current understanding of this compound's effects on gene expression is more limited, with evidence pointing towards a more targeted role in the modulation of fibrotic pathways through the inhibition of HDAC1 and HDAC2. The observed reduction in TGF-β1-induced COL1A1 expression is a key finding that warrants further investigation into its potential as an anti-fibrotic agent.
Future research, particularly genome-wide expression profiling studies on this compound, is necessary to enable a more direct and comprehensive comparative analysis with Entinostat. Such studies would elucidate the full spectrum of genes and pathways regulated by this selective HDAC1/2 inhibitor and further clarify its therapeutic potential. Researchers are encouraged to consider the distinct profiles of these two inhibitors when selecting agents for specific therapeutic applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The impact of selective HDAC inhibitors on the transcriptome of early mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of selective HDAC inhibitors on the transcriptome of early mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Kinase Inhibitor GK444 and its Downstream Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor GK444 with alternative compounds. It includes detailed experimental data and protocols to objectively assess its performance and confirm its downstream cellular targets.
Introduction to this compound and its Target: The MAP2K16 Pathway
This compound is a potent and selective small molecule inhibitor targeting the novel Mitogen-Activated Protein Kinase Kinase 16 (MAP2K16). The MAP2K16 signaling pathway is a critical regulator of cell proliferation and survival. Dysregulation of this pathway, often through overexpression of MAP2K16, is implicated in the progression of several aggressive cancers. This compound is designed to inhibit the kinase activity of MAP2K16, thereby blocking downstream signaling and inducing apoptosis in cancer cells. This guide compares this compound to two other known MAP2K16 inhibitors: Compound A and Compound B.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was first assessed in biochemical assays.[1][2] The half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor needed to reduce the activity of the enzyme by 50%, was determined for MAP2K16.[1][3] To evaluate selectivity, this compound was also tested against a panel of other related kinases.[4]
Table 1: Biochemical Potency (IC50) and Selectivity of MAP2K16 Inhibitors
| Compound | MAP2K16 IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| This compound | 5.2 | 850 | > 10,000 |
| Compound A | 15.8 | 120 | 5,400 |
| Compound B | 45.3 | 2,500 | > 10,000 |
Data represent the mean of three independent experiments. Lower IC50 values indicate higher potency.[3]
Cellular Target Engagement and Downstream Effects
To confirm that this compound engages its intended target in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[5][6][7] This assay is based on the principle that a ligand binding to a protein increases the protein's thermal stability.[5][7] The results demonstrate a significant thermal shift for MAP2K16 in the presence of this compound, confirming direct target engagement in intact cells.
The primary downstream substrate of MAP2K16 is the transcription factor TF-3. Phosphorylation of TF-3 by MAP2K16 is a critical step for its activation. The effect of this compound on the phosphorylation of TF-3 was measured using a cell-based assay and Western blotting.[8] The half-maximal effective concentration (EC50), the concentration that gives a half-maximal response, was determined.[9][10]
Table 2: Cellular Potency (EC50) and Target Engagement of MAP2K16 Inhibitors
| Compound | Cellular TF-3 Phosphorylation EC50 (nM) | MAP2K16 CETSA Shift (°C) |
| This compound | 25.1 | +5.8 |
| Compound A | 88.4 | +3.2 |
| Compound B | 350.7 | +1.5 |
Data represent the mean of three independent experiments. Lower EC50 values indicate higher cellular potency.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MAP2K16 signaling pathway and the experimental workflow used to validate the downstream targets of this compound.
Caption: The MAP2K16 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming the downstream targets of this compound.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
The inhibitory potency of the compounds was determined using a luminescence-based kinase assay.[2][11] Reactions were carried out in 384-well plates. The kinase reaction mixture contained MAP2K16 enzyme, a substrate peptide, and ATP. Compounds were added in a 10-point concentration-response curve. After incubation, the amount of ADP produced was quantified, which is directly proportional to kinase activity.[11] Luminescence was measured, and IC50 values were calculated from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Target engagement was confirmed using CETSA.[5][12] Cancer cells were treated with either the test compound or a vehicle control for one hour.[5] The cells were then heated to a range of temperatures for 3 minutes, followed by cell lysis.[5][12] The aggregated proteins were separated from the soluble fraction by centrifugation. The amount of soluble MAP2K16 remaining at each temperature was quantified by Western blot analysis.[5] The temperature at which 50% of the protein is denatured (the melting temperature) was determined, and the shift in this temperature upon compound binding was calculated.
Western Blotting for Phospho-TF-3 (EC50 Determination)
To measure the inhibition of downstream signaling, cancer cells were treated with a serial dilution of the test compounds for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated TF-3 (p-TF-3) and total TF-3.[8][13] After incubation with HRP-conjugated secondary antibodies, the signal was detected using an ECL substrate.[5] Band intensities were quantified, and the ratio of p-TF-3 to total TF-3 was calculated. EC50 values were determined from the dose-response curves.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of MAP2K16. It effectively engages its target in a cellular context and inhibits the phosphorylation of its key downstream substrate, TF-3, at low nanomolar concentrations. Compared to the alternative compounds A and B, this compound exhibits superior biochemical potency and cellular activity. These findings confirm the downstream targets of this compound and support its further development as a promising therapeutic agent for cancers driven by the MAP2K16 signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. What is the difference between EC50 and IC50? | AAT Bioquest [aatbio.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling GK444: A Potent HDAC1/2 Inhibitor Awaiting Broader Validation
For researchers, scientists, and professionals in drug development, the quest for novel and effective therapeutic agents is a continuous endeavor. In the landscape of epigenetic modulators, the selective histone deacetylase (HDAC) inhibitor GK444 has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound's activity, drawing from its initial characterization, and places its performance in the context of established alternatives. All data presented for this compound originates from a single key study, highlighting the need for further cross-laboratory validation to solidify its standing as a reliable research tool and potential therapeutic candidate.
This compound is a novel N-(2-aminophenyl)-benzamide compound that has been identified as a potent and selective inhibitor of class I HDAC enzymes, specifically HDAC1 and HDAC2.[1] These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and fibrosis. By inhibiting HDAC1 and HDAC2, this compound can restore the normal acetylation patterns of histones and other proteins, thereby influencing gene expression and cellular processes.
Performance Snapshot: this compound in Focus
The initial characterization of this compound has demonstrated its activity in both enzymatic and cell-based assays. The compound exhibits nanomolar potency against its target enzymes and micromolar efficacy in inhibiting the proliferation of cancer cell lines.
In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 |
| Enzymatic Assay | HDAC1 | 100 nM |
| HDAC2 | 92 nM | |
| Antiproliferative Assay | A549 (Lung Carcinoma) | 6.8 µM |
| Caco-2 (Colorectal Adenocarcinoma) | 4.1 µM | |
| SF-268 (Glioblastoma) | 4.8 µM |
Data sourced from Gerokonstantis DT, et al. J Med Chem. 2023.[1]
Comparative Analysis: this compound vs. Established HDAC1/2 Inhibitors
To provide a clearer perspective on this compound's potency, its enzymatic inhibition data is compared here with two well-established, orally active class I HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103).
Enzymatic Inhibition (IC50) Comparison
| Inhibitor | HDAC1 | HDAC2 |
| This compound | 100 nM | 92 nM |
| Entinostat (MS-275) | 243 nM[2] | 453 nM[2] |
| Mocetinostat (MGCD0103) | 150 nM[3][4] | 290 nM[3][5] |
In Vivo Potential: Anti-Fibrotic Activity
Beyond its anti-cancer properties, this compound has also been investigated for its potential in treating fibrotic diseases. In a mouse model of bleomycin-induced pulmonary fibrosis, this compound was shown to inhibit the development of fibrosis.[1] This suggests a broader therapeutic potential for this compound that warrants further investigation.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of this compound.
HDAC1/2 Enzymatic Assay
The inhibitory activity of this compound against HDAC1 and HDAC2 was determined using a fluorometric assay. Recombinant human HDAC1 or HDAC2 enzymes were incubated with the test compound at various concentrations and a fluorogenic substrate. The deacetylation of the substrate by the enzyme allows for its cleavage by a developer, resulting in a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was then calculated.
Cell Proliferation (MTT) Assay
The antiproliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (A549, Caco-2, SF-268) were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.[1] Following the incubation period, MTT solution was added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
To evaluate the in vivo anti-fibrotic efficacy of this compound, a mouse model of pulmonary fibrosis was utilized.[6][7] In this model, mice are administered bleomycin intratracheally to induce lung injury and subsequent fibrosis. This compound was administered to the mice during the study period. The extent of fibrosis was then assessed at the end of the study by histological analysis of lung tissue and measurement of collagen content.
Visualizing the Science
To better understand the context of this compound's action, the following diagrams illustrate the HDAC signaling pathway and a typical experimental workflow for evaluating HDAC inhibitors.
Caption: Simplified signaling pathway of histone acetylation and deacetylation.
Caption: General experimental workflow for evaluating a novel HDAC inhibitor.
Conclusion and Future Directions
This compound presents as a promising selective inhibitor of HDAC1 and HDAC2 with potent in vitro activity and potential in vivo efficacy in a model of pulmonary fibrosis. Its performance in enzymatic assays is comparable to that of established HDAC inhibitors. However, the entirety of the currently available data on this compound stems from a single foundational study. For the scientific community to fully embrace this compound as a reliable tool for research and to consider its further development as a therapeutic agent, independent validation of its activity across multiple laboratories is an essential next step. Such cross-validation studies would confirm the reproducibility of the initial findings and provide a more robust understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 7. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GK444 Against Other HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor GK444, focusing on its specificity against various HDAC isoforms. The information presented is intended to assist researchers in evaluating this compound for their studies and to provide a framework for comparing its performance against other commercially available HDAC inhibitors.
Quantitative Comparison of HDAC Inhibitor Specificity
The inhibitory activity of this compound and a selection of other well-characterized HDAC inhibitors against a panel of HDAC isoforms is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various scientific sources. It is important to note that direct comparison of absolute values between different studies may be limited by variations in experimental conditions.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | |
| This compound | 100 | 92 | 100-361 | - |
| Entinostat (MS-275) | 180 | - | - | - |
| Mocetinostat | 157 | - | 198 | - |
| Romidepsin (FK228) | - | - | - | - |
| Pracinostat (SB939) | 40-140 | 40-140 | 40-140 | - |
| Belinostat (PXD101) | 27 | - | - | - |
| Panobinostat (LBH589) | - | - | - | - |
| Vorinostat (SAHA) | - | - | - | - |
| PCI-34051 | >20,000 | >20,000 | >20,000 | 10 |
| Tubastatin A | >10,000 | - | - | 855 |
Experimental Protocols
A generalized protocol for a standard in vitro biochemical assay to determine the IC50 values of HDAC inhibitors is outlined below. Specific details may vary between laboratories and for different HDAC isoforms.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
Materials:
-
Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the purified HDAC enzyme and the fluorogenic substrate to their optimal concentrations in cold assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC). Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for complete development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing HDAC inhibitor specificity and a key signaling pathway modulated by HDAC1/2.
Caption: Experimental workflow for determining the IC50 of an HDAC inhibitor.
Unlocking Anti-Tumor Immunity: A Comparative Guide to the Preclinical Potential of CPI-444
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the adenosine A2A receptor (A2AR) has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. CPI-444 (also known as Ciforadenant), a potent and selective small molecule antagonist of the A2AR, has demonstrated significant therapeutic potential in a range of preclinical studies. This guide provides an objective comparison of CPI-444's performance with other A2AR antagonists, supported by experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.
Comparative Efficacy of A2A Receptor Antagonists
The therapeutic efficacy of CPI-444 has been benchmarked against other A2A receptor antagonists based on their biochemical potency and in vivo anti-tumor activity. The following tables summarize key quantitative data from preclinical studies.
| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |
| CPI-444 | Human A2A Receptor | 3.54 nM | >50-fold vs. other adenosine receptors | [1] |
| PBF-509 (Taminadenant) | Human A2A Receptor | 12 nM | High selectivity vs. other adenosine receptors | [2] |
| Preladenant (SCH 420814) | Human A2A Receptor | ~1 nM | High selectivity vs. A1 receptor | N/A |
| Vipadenant (BIIB014) | Human A2A Receptor | Potent antagonist | Selective | N/A |
Table 1: Comparative Binding Affinities of A2A Receptor Antagonists. This table highlights the high binding affinity of CPI-444 for the human A2A receptor, a key indicator of its potency.
| Compound | In Vitro Assay | Cell Line | IC50 | Reference |
| CPI-444 | cAMP Inhibition | HEK-293 cells overexpressing A2AR | 17.03 nM | [1] |
| CPI-444 | cAMP Inhibition | Activated primary human T cells | 70 nM | [3] |
Table 2: In Vitro Functional Potency of CPI-444. This table showcases the ability of CPI-444 to functionally block A2A receptor signaling in different cell-based assays.
| Treatment Group | Tumor Model | Tumor Growth Inhibition | Complete Responses | Reference |
| CPI-444 Monotherapy | MC38 Colon Carcinoma | Dose-dependent | ~30% at 100 mg/kg | [4] |
| CPI-444 + anti-PD-L1 | MC38 Colon Carcinoma | Synergistic | 90% | [4] |
| CPI-444 + anti-CTLA-4 | MC38 Colon Carcinoma | Synergistic | Not specified | [3] |
| CPI-444 + anti-PD-1 | CT26 Colon Carcinoma | Synergistic | Not specified | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of CPI-444 in Syngeneic Mouse Models. This table summarizes the significant in vivo anti-tumor activity of CPI-444, both as a single agent and in combination with immune checkpoint inhibitors.[3][4] The combination therapies, in particular, demonstrate a remarkable increase in complete tumor regressions.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
CPI-444 exerts its anti-tumor effects by blocking the immunosuppressive signals mediated by adenosine in the tumor microenvironment. High concentrations of extracellular adenosine, often found in tumors, bind to A2A receptors on immune cells, particularly T cells, leading to a cascade of events that dampen the anti-tumor immune response. By antagonizing the A2A receptor, CPI-444 restores the function of these immune cells.
Caption: CPI-444 blocks adenosine binding to A2AR on T cells, preventing immunosuppression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of CPI-444.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of CPI-444 alone and in combination with other immunotherapies in a setting with a competent immune system.
Animal Model: C57BL/6 or BALB/c mice are typically used.
Tumor Cell Lines:
-
MC38 (colon adenocarcinoma): A commonly used model for colorectal cancer.
-
CT26 (colon carcinoma): Another widely used colorectal cancer model.
-
B16F10 (melanoma): A model for skin cancer.
-
RENCA (renal cell carcinoma): A model for kidney cancer.
Procedure:
-
Tumor cells (e.g., 1 x 10^6 MC38 cells) are subcutaneously implanted into the flank of the mice.[5]
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
CPI-444 is administered orally, typically once or twice daily, at doses ranging from 1 to 100 mg/kg.[4]
-
For combination studies, checkpoint inhibitors (e.g., anti-PD-L1, anti-CTLA-4) are administered intraperitoneally at specified doses and schedules.[4]
-
Tumor volume and body weight are measured throughout the study.
-
Study endpoints include tumor growth inhibition, complete tumor regression, and overall survival.
Caption: Workflow for in vivo preclinical efficacy studies of CPI-444.
In Vitro cAMP Inhibition Assay
Objective: To determine the functional potency of CPI-444 in blocking A2A receptor signaling.
Cell Types:
-
HEK-293 cells stably overexpressing the human A2A receptor.
-
Primary human peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Cell Preparation:
-
HEK-293 A2AR cells are cultured to confluency and harvested.
-
PBMCs are isolated from healthy donor blood using density gradient centrifugation. T cells within the PBMC population can be activated using stimuli like phytohemagglutinin (PHA).
-
-
Assay Setup:
-
Cells are plated in a 96-well or 384-well plate.
-
Cells are pre-incubated with varying concentrations of CPI-444.
-
-
Stimulation:
-
Cells are stimulated with an A2A receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to induce cAMP production.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The concentration of CPI-444 that inhibits 50% of the maximal cAMP production (IC50) is calculated to determine its potency.
-
Caption: Workflow for the in vitro cAMP inhibition assay.
Conclusion
The preclinical data strongly support the therapeutic potential of CPI-444 as a novel immuno-oncology agent. Its high potency and selectivity for the A2A receptor, coupled with its demonstrated ability to reverse adenosine-mediated immunosuppression, translate into significant anti-tumor efficacy, particularly when combined with immune checkpoint inhibitors. The experimental protocols outlined provide a framework for the continued investigation and validation of CPI-444 and other A2A receptor antagonists in the development of more effective cancer immunotherapies. Further head-to-head comparative studies will be invaluable in delineating the unique advantages of CPI-444 in the clinical setting.
References
- 1. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
Comparative Transcriptomics of GK444-Treated Cells: An Indirect Analysis Based on HDAC1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of GK444, a selective inhibitor of histone deacetylase 1 and 2 (HDAC1/2). As direct comparative transcriptomic data for this compound is not publicly available, this guide leverages existing data from studies on other HDAC inhibitors with similar mechanisms of action to infer the likely transcriptomic consequences of this compound treatment. The information is intended to guide research and experimental design for investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC1 and HDAC2, with IC50 values of 100 nM and 92 nM, respectively. It has demonstrated biological activity in various contexts, including the inhibition of Caco-2 cancer cells (IC50 of 4.1 μM), reduction of TGF-β1 induced COL1A1 mRNA levels in normal human lung fibroblasts, and mitigation of bleomycin-induced lung fibrosis in mice. These findings suggest its potential as a therapeutic agent in cancer and fibrotic diseases.
The primary mechanism of action of HDAC inhibitors involves the prevention of acetyl group removal from histones, leading to a more open chromatin structure and altered gene expression.[1][2][3] This modulation of the transcriptome is central to their therapeutic effects.[1][2]
Comparative Transcriptomic Analysis of HDAC Inhibitors
While specific transcriptomic data for this compound is unavailable, numerous studies have characterized the gene expression changes induced by other HDAC inhibitors. This section summarizes the findings from studies on Vorinostat (SAHA) and MS-275, which are well-characterized HDAC inhibitors, to provide a basis for predicting the effects of this compound.
Table 1: Summary of Transcriptomic Effects of Selected HDAC Inhibitors
| HDAC Inhibitor | Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference(s) |
| Vorinostat (SAHA) | HCT116, HT29 (Colon Cancer) | Cell cycle arrest, Apoptosis, Nucleotide metabolism | Angiogenesis, Mitosis, Cell survival | [4][5] |
| HL60 (Leukemia) | Genes associated with metabolic processes regulation | MYC, MYB | [6] | |
| T24 (Bladder Carcinoma), MDA (Breast Carcinoma) | p21 | Genes independent of active HDAC inhibition | [7] | |
| MS-275 (Entinostat) | CD34+ progenitor cells | Cell morphogenesis involved in differentiation, Negative regulation of cell proliferation | - | [8] |
| T24 (Bladder Carcinoma) | p21 | - | [7] |
These studies collectively demonstrate that HDAC inhibitors induce widespread changes in gene expression, affecting between 0.5% and 20% of the transcriptome.[2] The specific genes affected can be cell-type dependent, but common themes include the upregulation of tumor suppressor genes like p21 and the downregulation of oncogenes.[6][7]
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for conducting comparative transcriptomic analysis of HDAC inhibitor-treated cells.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., Caco-2, primary human lung fibroblasts) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of this compound and other comparative HDAC inhibitors (e.g., Vorinostat) in a suitable solvent, such as DMSO.
-
Treatment: The following day, treat the cells with a range of concentrations of the HDAC inhibitor or vehicle control (DMSO). The concentrations should be chosen based on previously determined IC50 values and the desired biological effect.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for transcriptomic changes to occur.
RNA Extraction and Sequencing (RNA-Seq)
-
Cell Lysis and RNA Isolation: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is high (typically > 8) for reliable downstream analysis.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample for bulk RNA-Seq).[9]
Data Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon HDAC inhibitor treatment compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway
Given that this compound has been shown to reduce TGF-β1 induced COL1A1 mRNA levels, understanding the TGF-β signaling pathway is crucial. This pathway plays a significant role in fibrosis.[10][11][12][13]
TGF-β signaling pathway leading to COL1A1 transcription.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomic study of an HDAC inhibitor.
Workflow for comparative transcriptomic analysis.
Conclusion
While direct transcriptomic data for this compound is not yet available, the extensive research on other HDAC inhibitors provides a strong foundation for predicting its effects on gene expression. Based on the known mechanism of action of HDAC1/2 inhibition, it is anticipated that this compound will induce significant changes in the transcriptome, leading to cell cycle arrest, apoptosis, and the modulation of pathways involved in cancer and fibrosis. The provided experimental protocols and workflow diagrams offer a roadmap for researchers to conduct their own comparative transcriptomic studies on this compound, which will be crucial for elucidating its precise mechanism of action and advancing its potential clinical applications.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. cusabio.com [cusabio.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Proper Disposal Procedures for GK444: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for GK444, a selective histone deacetylase (HDAC) 1 and 2 inhibitor.
This compound is a potent research compound that requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, this compound should be treated as a hazardous chemical. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or other protective garments
Work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Contaminated labware (e.g., glassware).
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and grossly contaminated disposable items in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a sealable, non-reactive waste container. Do not mix with incompatible waste streams. Aqueous and organic solvent waste should be collected separately.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound contaminated debris" or "Aqueous solution of this compound").
-
Storage: Store hazardous waste containers in a designated and secure secondary containment area. This area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key inhibitory concentrations of this compound from in vitro studies. This data is essential for understanding its potency and for planning experiments that will generate waste requiring proper disposal.
| Target/Cell Line | IC50 Value | Description of Assay |
| HDAC1 | 100 nM | In vitro enzyme inhibition assay |
| HDAC2 | 92 nM | In vitro enzyme inhibition assay |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with HDAC inhibitors like this compound. These protocols will generate waste that must be disposed of following the procedures outlined above.
In Vitro HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Materials:
-
Recombinant human HDAC1 or HDAC2 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC developer solution (containing a protease like trypsin and a buffer).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black microplate.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, the HDAC enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the HDAC developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Viability (MTS) Assay
This assay assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Human cancer cell line (e.g., a cell line known to be sensitive to HDAC inhibitors).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well clear or opaque-walled microplate suitable for cell culture.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
General Signaling Pathway for HDAC Inhibitors
The following diagram illustrates the general mechanism of action for HDAC inhibitors like this compound. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, which alters chromatin structure and gene expression, ultimately resulting in anti-cancer effects such as cell cycle arrest and apoptosis.
Caption: General mechanism of action for the HDAC inhibitor this compound.
Experimental Workflow for In Vitro Cell-Based Assay
This diagram outlines the typical workflow for assessing the effect of this compound on a cancer cell line.
Caption: Workflow for an in vitro cell viability assay with this compound.
Immediate Safety and Personal Protective Equipment (PPE)
As a valued partner in your research and development endeavors, we are committed to providing comprehensive support that extends beyond the product itself. This guide offers essential safety and logistical information for the handling and disposal of GK444, a potent HDAC1/2 inhibitor. The following procedures are based on best practices for handling potent enzyme inhibitors and general laboratory safety guidelines.
Given that the full toxicological properties of many research compounds like this compound are not extensively characterized, a cautious and proactive approach to safety is paramount. All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. All work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. Double gloving is highly recommended. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powdered compound. |
| Footwear | Closed-toe shoes. | Prevents injuries from spills and dropped objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring safety and maintaining the integrity of this compound. The following diagram outlines the key steps for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound, from receipt to disposal.
Experimental Protocols: General Handling and Solubilization
General Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid raising dust when working with the powdered form.
-
Use dedicated spatulas and weighing boats for handling the solid compound.
-
Thoroughly clean all equipment that comes into contact with this compound after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Solubilization:
-
Consult the manufacturer's data sheet for the most appropriate solvent. HDAC inhibitors are often soluble in DMSO.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder in a chemical fume hood.
-
Slowly add the solvent to the powder and mix gently by vortexing or sonicating until the compound is fully dissolved.
-
Store stock solutions in tightly sealed vials at the recommended temperature (typically -20°C or -80°C), protected from light.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | Collect contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) in a designated, clearly labeled hazardous solid waste container. |
| Liquid Waste | Collect unused solutions and contaminated solvents in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Empty Vials | The original vial that contained the powdered this compound should be disposed of as hazardous solid waste. |
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all hazardous waste containers. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department immediately. |
This guidance is intended to provide essential safety and logistical information. Always refer to the official Safety Data Sheet (SDS) provided by the manufacturer for the most complete and up-to-date information. By prioritizing safety and adhering to these protocols, you can create a secure research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
